3-Aminothieno[2,3-b]pyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 284503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-aminothieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKGNTBBCCWIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207060 | |
| Record name | 3-Aminothieno(2,3-b)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58327-75-6 | |
| Record name | 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58327-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminothieno(2,3-b)pyridine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 58327-75-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminothieno(2,3-b)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINOTHIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KY2XKT1CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid: A Core Scaffold for Drug Discovery
CAS Number: 58327-75-6
This technical guide provides an in-depth overview of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound that has garnered significant interest in medicinal chemistry. It serves as a crucial scaffold for the development of novel therapeutic agents, particularly in the field of infectious diseases. This document is intended for researchers, scientists, and professionals involved in drug development, offering a centralized resource on its properties, synthesis, and applications.
Physicochemical and Computational Data
The fundamental properties of this compound and its closely related amide derivative are summarized below. These data points are essential for understanding the compound's behavior in various experimental and physiological settings.
Table 1: Physicochemical Properties
| Property | Value | Compound | CAS Number | Source |
| Molecular Formula | C₈H₆N₂O₂S | This compound | 58327-75-6 | [1] |
| Molecular Weight | 194.21 g/mol | This compound | 58327-75-6 | [1] |
| Density | 1.518 g/cm³ | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | 55557-48-7 | |
| Boiling Point | 439.1ºC at 760 mmHg | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | 55557-48-7 | |
| Flash Point | 219.4ºC | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | 55557-48-7 | |
| Index of Refraction | 1.787 | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | 55557-48-7 |
Table 2: Computational Data for this compound
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [1] |
| logP | 1.5767 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Derivatization
The synthesis of this compound and its derivatives is a critical aspect of its development as a drug scaffold. The carboxylic acid is often prepared via hydrolysis of its corresponding ethyl ester, which is commercially available.
Experimental Protocols
Protocol 1: Hydrolysis of Ethyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate to the Carboxylic Acid
This protocol outlines the conversion of the ethyl ester to the target carboxylic acid, a common step in the synthesis of various derivatives.[2]
-
Reactants:
-
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
-
4 M Sodium Hydroxide (NaOH)
-
1,4-Dioxane
-
-
Procedure:
-
Dissolve ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in 1,4-dioxane.
-
Add a solution of 4 M sodium hydroxide.
-
Heat the mixture to 70°C and stir.
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield this compound.
-
Protocol 2: Amide Coupling to Synthesize 3-Aminothieno[2,3-b]pyridine-2-carboxamides
This protocol describes the coupling of the carboxylic acid with various amines to generate a library of carboxamide derivatives.[2]
-
Reactants and Reagents:
-
This compound
-
Desired amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve this compound in DMF.
-
Add HATU, DIPEA, and the desired amine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress.
-
After completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide.
-
The general workflow for the synthesis and derivatization is illustrated in the diagram below.
Application in Antitubercular Drug Discovery
Derivatives of this compound, specifically the 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs), have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis (Mtb).[2]
Mechanism of Action
The primary target of the TPA series in Mtb is the signal peptidase LepB.[2][3] LepB is the sole type I signal peptidase in M. tuberculosis and is a crucial enzyme in the general secretion (Sec) pathway.[3][4] This pathway is responsible for the export of numerous proteins across the cytoplasmic membrane.[4] LepB functions by cleaving the N-terminal signal peptides from pre-proteins after they have been translocated, releasing the mature, functional proteins into the periplasm or extracellular space.[4] Inhibition of LepB leads to an accumulation of unprocessed pre-proteins in the cell membrane, disrupting essential cellular functions and ultimately leading to bacterial cell death.[3][4] This makes LepB an attractive target for novel antitubercular drugs.
The proposed mechanism of action is depicted in the following diagram.
Structure-Activity Relationship (SAR)
Table 3: In Vitro Activity of Selected TPA Derivatives against M. tuberculosis
| Compound | Substitutions | Mtb WT IC₉₀ (µM) | Mtb LepB Hypomorph IC₉₀ (µM) | HepG2 Cytotoxicity IC₅₀ (µM) | Source |
| 7a-g | Unsubstituted amides | > 100 | Not reported | > 100 | [2] |
| 17af | 4-CF₃, 6-aryl/heteroaryl substitutions | 1.2 | 0.41 | 19 | [5] |
Note: WT refers to wild-type M. tuberculosis. The LepB hypomorph is a strain with reduced expression of LepB, making it more susceptible to inhibitors of this enzyme.
The data indicates that substitutions at both the 4- and 6-positions of the thieno[2,3-b]pyridine core are crucial for high potency.[6] The trifluoromethyl group at the 4-position has been identified as a particularly favorable substituent.[7] In the 6-position, substituents with hydrogen bond acceptors in the para-position of an aromatic ring tend to enhance activity.[7] The significant difference in activity against the wild-type and the LepB hypomorph strains for compounds like 17af provides strong evidence that LepB is the primary target.[5]
The logical workflow for the drug discovery process based on this scaffold is outlined below.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives, particularly the 3-aminothieno[2,3-b]pyridine-2-carboxamides, have demonstrated significant potential as novel antitubercular agents by targeting the essential signal peptidase LepB. The established synthetic routes and the growing understanding of the structure-activity relationship provide a solid foundation for the further development of this compound class into clinically effective drugs. This guide serves as a comprehensive resource to aid researchers in leveraging the potential of this important heterocyclic core.
References
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of the Sole Type I Signal Peptidase of Mycobacterium tuberculosis Is Bactericidal under Replicating and Nonreplicating Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. uniprot.org [uniprot.org]
- 7. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for a range of experimental and computational applications, from reaction stoichiometry to molecular modeling.
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂S[1][2] |
| Molecular Weight | 194.21 g/mol [1][2] |
| CAS Number | 58327-75-6[1] |
Molecular Structure and Connectivity
The structural arrangement of atoms within this compound is crucial for understanding its chemical reactivity and biological interactions. The molecule consists of a fused thieno[2,3-b]pyridine bicyclic core, substituted with an amino group at the 3-position and a carboxylic acid group at the 2-position.
References
An In-depth Technical Guide to the Chemical Properties of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the thienopyridine class, a group of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Thienopyridines are considered privileged structures in drug discovery, with various derivatives exhibiting potential as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and its biological significance, with a focus on presenting data in a structured and accessible format for scientific professionals.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while data for the parent compound is presented, some properties are extrapolated from studies on its close derivatives due to limited availability of data for the specific carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S | [1] |
| Molecular Weight | 194.21 g/mol | [1] |
| CAS Number | 58327-75-6 | [1] |
| Appearance | Not explicitly reported, derivatives are often yellow crystalline solids. | [2] |
| Melting Point | Data not available for the carboxylic acid. The carboxamide derivative has a reported melting point range of 169-209 °C depending on the substituent.[2] | |
| Boiling Point | Data not available for the carboxylic acid. The amide derivative has a predicted boiling point of 439.1 °C at 760 mmHg.[3] | |
| Solubility | A derivative, 3-aminothieno[2,3-b]pyridine-2-carboxamide, is reported to be sparingly soluble in most organic solvents, with some solubility in acetone, CH₂Cl₂, DMF, and DMSO.[2] | |
| pKa | No experimental data available. The molecule possesses both an acidic carboxylic acid group (estimated pKa ~4-5) and a basic amino group and pyridine nitrogen.[4] |
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum of thieno[2,3-b]pyridine derivatives typically shows characteristic signals for the aromatic protons on the pyridine and thiophene rings, as well as signals for the amino group protons. The chemical shifts are influenced by the substituents on the heterocyclic core. For example, in a substituted ethyl ester derivative, the thiophene proton appears as a triplet at δ 7.33 ppm, and the pyridine proton as a singlet at δ 7.86 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. For a substituted derivative, the carbonyl carbon of the carboxylic acid or ester typically appears in the range of δ 165-170 ppm. The carbons of the heterocyclic rings resonate in the aromatic region (δ 110-160 ppm).
Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives is characterized by absorption bands corresponding to the various functional groups. Key expected peaks include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), C=O stretching for the carboxylic acid or amide (around 1640-1695 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic rings.[2][5]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For derivatives, the molecular ion peak (M+) corresponding to the calculated molecular weight is typically observed.[2]
Experimental Protocols
The synthesis of this compound and its derivatives is well-documented in the scientific literature. A common synthetic route involves the hydrolysis of the corresponding ethyl ester.
Synthesis of this compound from Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate [6]
-
Materials:
-
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
-
4 M Sodium Hydroxide (NaOH) solution
-
1,4-Dioxane
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
Dissolve ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in 1,4-dioxane.
-
Add a 4 M aqueous solution of sodium hydroxide to the reaction mixture.
-
Heat the mixture at 70 °C and monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for a range of biological activities. Notably, the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series has shown potential as a scaffold for the development of drugs against Mycobacterium tuberculosis.[6] Some of these compounds exhibit activity against a strain with reduced expression of the signal peptidase LepB, suggesting a potential pathway-specific mechanism.[6]
Furthermore, the broader class of thieno[2,3-b]pyridines has been found to inhibit prostate cancer cell proliferation and motility.[7] Studies on prostate cancer cell lines have shown that these compounds can induce G2/M cell cycle arrest, leading to multinucleation and apoptosis.[7] While the precise molecular targets for this compound are not fully elucidated, preliminary in silico studies on related compounds suggest potential inhibition of acetylcholinesterase and proto-oncogene tyrosine-protein kinase (Src).[5]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Postulated Biological Effect on the Cell Cycle
Caption: Postulated effect of thieno[2,3-b]pyridines on the cell cycle.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of the 3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminothieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide array of biological activities, including potent and selective inhibition of various kinases and enzymes implicated in a range of diseases. Notably, derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid have been identified as inhibitors of IκB kinase (IKK) and show promise in the development of anti-inflammatory and anti-cancer agents. Furthermore, this scaffold has been explored for its activity against Mycobacterium tuberculosis, targeting essential cellular processes.
This technical guide provides a comprehensive overview of the synthetic routes to the this compound core. It includes detailed experimental protocols for key reactions, a summary of quantitative data in tabular format for easy comparison, and visualizations of relevant signaling pathways to provide context for the biological significance of this important scaffold.
Synthetic Pathways
The synthesis of the this compound core can be achieved through several strategic approaches. The most common methods involve the construction of the thiophene ring onto a pre-existing pyridine backbone, often employing variations of the Gewald reaction or through multi-step sequences starting from commercially available pyridine derivatives.
A prevalent strategy commences with the commercially available ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, which can be hydrolyzed to the desired carboxylic acid. The synthesis of this key ester intermediate can be accomplished via the reaction of a substituted 2-chloronicotinonitrile with ethyl thioglycolate.
Alternatively, a modified Gewald three-component reaction provides a convergent approach to substituted 2-aminothiophenes, which can be adapted for the synthesis of the thieno[2,3-b]pyridine ring system. This method involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.
Below is a generalized workflow for the synthesis of the target core structure and its derivatives.
The Thieno[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine core, a bicyclic heterocycle containing fused thiophene and pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of biologically active molecules, positioning it as a cornerstone for the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of the thieno[2,3-b]pyridine scaffold, detailing its wide-ranging pharmacological activities, mechanisms of action, and the experimental methodologies used in its evaluation.
Broad-Spectrum Pharmacological Activities
Derivatives of the thieno[2,3-b]pyridine scaffold have demonstrated a remarkable breadth of pharmacological activities, targeting a variety of enzymes, receptors, and signaling pathways implicated in numerous diseases. The inherent versatility of this core allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The primary biological activities associated with this scaffold are summarized below.
Anticancer Activity
The most extensively studied application of thieno[2,3-b]pyridines is in the realm of oncology. These compounds have shown potent antiproliferative and cytotoxic effects against a wide range of cancer cell lines, including those resistant to standard chemotherapies. Their anticancer mechanisms are often multi-faceted, involving the inhibition of key cellular processes crucial for tumor growth and survival.
Table 1: Anticancer Activity of Representative Thieno[2,3-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50/GI50 Value | Reference |
| Compound 5b | NCI-60 Panel | Cell Proliferation | 0.302-3.57 µM | [1] |
| Compound 8d | - | Pim-1 Kinase Inhibition | 0.019 µM | [1] |
| Compound 15e | - | Pim-1 Kinase Inhibition | 0.083 µM | [1] |
| Compound 6j | - | TDP1 Inhibition | 16.95 ± 3.40 µM | |
| Compound 7d | - | TDP1 Inhibition | 21.92 ± 3.32 µM | |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | MDA-MB-231 | Cell Viability (MTT) | 2.082 µM (48h) | [2] |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | MCF-7 | Cell Viability (MTT) | 2.053 µM (48h) | [2] |
| Compound 3b | CCRF-CEM | Cytotoxicity | 2.580 ± 0.550 µM | [3] |
| Compound 3b | CEM/ADR5000 | Cytotoxicity | 4.486 ± 0.286 µM | [3] |
| N-benzylpiperidine fused thieno[2,3-b]pyridine | HCT-116 | Cell Proliferation | 162-644 nM | [4] |
| N-benzylpiperidine fused thieno[2,3-b]pyridine | MDA-MB-231 | Cell Proliferation | 162-644 nM | [4] |
Kinase Inhibition
A significant portion of the anticancer activity of thieno[2,3-b]pyridines can be attributed to their ability to inhibit various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[5] Overexpression of Pim-1 is associated with a poor prognosis in several cancers. Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of Pim-1 kinase.[1]
Table 2: Pim-1 Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | IC50 Value (µM) | Reference |
| Compound 8d | 0.019 | [1] |
| Compound 5b | 0.044 | [1] |
| Compound 15e | 0.083 | [1] |
| Compound 10c | 0.128 | [1] |
| Compound 13h | 0.479 | [1] |
| Compound 5b (Pim-1) | 12.71 | [5] |
| Compound 3c (Pim-1) | 35.7 | [5] |
Beyond Pim-1, thieno[2,3-b]pyridines have shown inhibitory activity against other kinases implicated in cancer, such as c-Src and dipeptidyl peptidase-4 (DPP-4), which also has implications for diabetes.[6][7]
Modulation of DNA Repair Pathways
Some thieno[2,3-b]pyridine derivatives act as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in the repair of DNA damage caused by topoisomerase I inhibitors. By inhibiting TDP1, these compounds can sensitize cancer cells to the effects of chemotherapeutic agents like topotecan.
Table 3: TDP1 Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | IC50 Value (µM) | Reference |
| Compound 6j | 16.95 ± 3.40 | |
| Compound 7d | 21.92 ± 3.32 |
Inhibition of Phospholipase C (PLC)
Phospholipase C (PLC) enzymes are crucial in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Thieno[2,3-b]pyridines have been identified as inhibitors of PLC isoforms, contributing to their anticancer effects.[8]
Antimicrobial Activity
The thieno[2,3-b]pyridine scaffold has also been explored for its potential in combating infectious diseases. Derivatives have shown activity against a range of bacteria and fungi.
Table 4: Antimicrobial Activity of a Thieno[2,3-b]pyridine Derivative
| Compound ID | Microorganism | MIC (µM) | Reference |
| Thieno[2,3-b]pyridine-2-carboxylate 9a | Staphylococcus aureus | 9.9 | [9] |
| Thieno[2,3-b]pyridine-2-carboxylate 9a | Escherichia coli | 19.8 | [9] |
Antiviral Activity
Several thieno[2,3-b]pyridine derivatives have been reported to exhibit antiviral properties, notably against Mayaro virus and influenza virus.[6][10]
Table 5: Antiviral Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Virus | IC50 (µM) | Reference |
| Derivative 104 | Mayaro Virus | 10-69.5 | [10] |
| Compound 1b | Influenza A/PR/8/34 | 39 | [6] |
Anti-inflammatory Activity
The anti-inflammatory potential of thieno[2,3-b]pyridines has been demonstrated through the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.
Table 6: Anti-inflammatory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 7n | COX-2 | 321.5 | [11] |
| Compound 7f | COX-2 | 537 | [11] |
Antidiabetic Activity
Certain thieno[2,3-b]pyridine derivatives have shown potential as antidiabetic agents through the inhibition of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.
Table 7: Antidiabetic Activity of a Thieno[2,3-b]pyridine Derivative
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 2f | DPP-4 | 1.266 ± 0.264 | [7] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of thieno[2,3-b]pyridines stem from their interaction with multiple key signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD. Thieno[2,3-b]pyridine-based Pim-1 inhibitors block this survival signal, leading to apoptosis in cancer cells.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. Wound healing migration assay (Scratch assay) [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. clyte.tech [clyte.tech]
- 6. research.unipd.it [research.unipd.it]
- 7. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodology for 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental spectroscopic data for the free carboxylic acid in published literature, this guide also includes data for its closely related ethyl ester derivative to provide valuable comparative insights.
Synthesis of this compound
The primary route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. This method is noted in recent literature as an effective means to produce the target carboxylic acid, which often serves as a crucial intermediate in the synthesis of more complex bioactive molecules, particularly various amide derivatives.[1]
Experimental Protocol: Hydrolysis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate[1]
A solution of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is treated with a 4 M aqueous solution of sodium hydroxide in dioxane. The reaction mixture is heated to facilitate the hydrolysis of the ester functionality to the corresponding carboxylic acid. Following the completion of the reaction, an acidic workup is performed to neutralize the resulting carboxylate salt and precipitate the desired this compound. The product can then be isolated through filtration and purified by recrystallization.
Spectroscopic Data
Table 1: Spectroscopic Data for this compound and its Ethyl Ester Derivative
| Spectroscopic Technique | This compound | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate |
| ¹H NMR | Data not available in the searched literature. | Data available for derivatives, but not the specific unsubstituted ester. |
| ¹³C NMR | Data not available in the searched literature. | Data available for derivatives, but not the specific unsubstituted ester. |
| IR (Infrared Spectroscopy) | Expected characteristic peaks: N-H stretching (amine), broad O-H stretching (carboxylic acid), C=O stretching (carboxylic acid). | Data available for derivatives, but not the specific unsubstituted ester. |
| MS (Mass Spectrometry) | Expected [M+H]⁺ at m/z 195.02. | Data available for derivatives, but not the specific unsubstituted ester. |
Note: The absence of direct experimental data for the parent carboxylic acid is a notable gap in the current scientific literature.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
As no specific signaling pathways involving this compound were identified in the literature, a corresponding diagram has not been included. The provided workflow summarizes the key experimental steps for researchers working with this compound.
References
The Versatile Reactivity of the Amino Group in 3-Aminothieno[2,3-b]pyridines: A Technical Guide for Drug Discovery and Development
For researchers, scientists, and professionals in drug development, the 3-aminothieno[2,3-b]pyridine scaffold represents a privileged structure due to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthetic accessibility and the versatile reactivity of the 3-amino group are key to the creation of diverse chemical libraries for drug screening. This technical guide provides an in-depth exploration of the chemical transformations of this crucial functional group, complete with experimental protocols and quantitative data to facilitate its application in medicinal chemistry.
The thieno[2,3-b]pyridine core is a significant pharmacophore, and the presence of an amino group at the 3-position offers a prime site for chemical modification, enabling the modulation of the molecule's physicochemical properties and biological activity. The nucleophilic nature of this primary amine allows for a variety of chemical reactions, including acylation, alkylation, diazotization, and cyclization, leading to the formation of novel, complex heterocyclic systems.
Key Reactive Pathways of the 3-Amino Group
The reactivity of the 3-amino group in thieno[2,3-b]pyridines is central to the structural diversification of this scaffold. The primary reaction pathways include:
-
Acylation: The amino group readily reacts with various acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. This reaction is often straightforward and high-yielding, providing a simple method for introducing a wide range of substituents.
-
Alkylation: Introduction of alkyl groups can be achieved through reactions with alkyl halides. This modification can influence the steric and electronic properties of the molecule.
-
Diazotization: Treatment of the 3-amino group with nitrous acid furnishes a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of subsequent transformations, including Sandmeyer-type reactions to introduce halides, cyano groups, or hydroxyl groups. It can also be converted to an azido group, which can then undergo further reactions like cycloadditions or reductions.
-
Cyclization: The 3-amino group, often in concert with an adjacent functional group at the 2-position (such as a carboxamide or cyano group), is a key participant in cyclization reactions. These reactions lead to the formation of fused heterocyclic systems, most notably pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which are of significant interest in medicinal chemistry.
Below we delve into the specifics of these reactions, providing quantitative data and detailed experimental procedures.
Data Presentation: A Summary of Key Reactions
The following tables summarize quantitative data for some of the key reactions involving the 3-amino group of 3-aminothieno[2,3-b]pyridine derivatives.
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Acylation | 3,6-diamino-4-(2-chlorophenyl)-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide, Chloroacetyl chloride | 6-amino-3-(2-chloroacetamido)-4-(2-chlorophenyl)-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide | Not explicitly stated, but the procedure is provided | [1] |
| Cyclization | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, Formamide | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | 73 | [2] |
| Cyclization | 3-aminothieno[2,3-b]pyridin-2-carboxamides, Acetone | 2,2-dimethyl-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones | 88-95 | [3] |
| Amide Formation | 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides | Corresponding amides from various starting materials | 67-84 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the modification of the 3-amino group in 3-aminothieno[2,3-b]pyridines.
Protocol 1: Selective Acylation of 3,6-Diaminothieno[2,3-b]pyridines
This protocol describes the selective chloroacetylation of the C3-amino group. An analysis of Fukui indices has shown that the amino group at the C(3) position is the most reactive in 3,6-diaminothieno[2,3-b]pyridine derivatives[1].
Synthesis of 6-amino-3-(2-chloroacetamido)-4-(2-chlorophenyl)-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide:
-
A round-bottomed flask is charged with 1 g (0.00238 mol) of 3,6-diamino-4-(2-chlorophenyl)-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide and 30 mL of anhydrous dioxane.
-
The mixture is heated until the solid is completely dissolved.
-
Then, 0.42 mL (0.00524 mol) of chloroacetyl chloride is added to the solution.
-
The reaction mixture is refluxed for 3–4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an acetone/petroleum ether (2:1) solvent system.
-
Upon completion, the precipitate is filtered off and purified by recrystallization from acetone[1].
Protocol 2: Cyclization to form Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
This procedure details the formation of a fused pyrimidine ring from an ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
Synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one:
-
A mixture of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and formamide is heated.
-
The reaction is maintained at a temperature between 135 - 190 °C for 5 hours.
-
The reaction undergoes cyclization to yield the desired product.
-
The product can be isolated and purified using standard techniques to afford pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one in a 73% yield[2].
Protocol 3: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
This protocol describes a general procedure for the synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides, which are valuable intermediates for further derivatization.
General Procedure:
-
To a mixture of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile or 4-(methoxymethyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), the corresponding N-aryl-2-chloroacetamide (20 mmol) is added.
-
The resulting mixture is stirred for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.
-
Then, another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) is added, and the mixture is stirred for 0.5–1 hour until a precipitate is formed.
-
The yellow solid is filtered off, washed with cold aqueous ethanol, and dried to give the 3-aminothieno[2,3-b]pyridine-2-carboxamides in yields ranging from 67–84%[4][5]. The products are often sufficiently pure for use in subsequent steps without further purification[4][5].
Protocol 4: Diazotization and Subsequent Reactions
The 3-amino group can be converted to a diazonium salt, which serves as a versatile intermediate for introducing various substituents.
General Diazotization Procedure (Conceptual):
-
The 3-aminothieno[2,3-b]pyridine derivative is dissolved in a suitable acidic medium (e.g., a mixture of a mineral acid and water or an organic solvent).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
The resulting diazonium salt solution can then be used in situ for various transformations, such as reaction with copper(I) salts (Sandmeyer reaction) to introduce halides or a cyano group, or reaction with sodium azide to form the corresponding 3-azido derivative[6].
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key reaction pathways of the 3-amino group in 3-aminothieno[2,3-b]pyridines.
Conclusion
The 3-amino group of the thieno[2,3-b]pyridine scaffold is a versatile handle for chemical modification, providing a gateway to a vast chemical space of potential therapeutic agents. The reactions of acylation, alkylation, diazotization, and particularly cyclization to form fused heterocyclic systems like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, are robust and well-documented. This guide offers a foundational understanding and practical protocols for researchers to leverage the reactivity of this important building block in the design and synthesis of novel compounds for drug discovery. The provided data and methodologies are intended to streamline the synthetic efforts and accelerate the development of new therapeutics based on the promising 3-aminothieno[2,3-b]pyridine core.
References
- 1. mdpi.com [mdpi.com]
- 2. pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Functionalization of the Thieno[2,3-b]pyridine Ring System: A Technical Guide for Drug Development
Introduction: The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its unique electronic properties and rigid bicyclic structure make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the key methods for the functionalization of the thieno[2,3-b]pyridine ring system, offering detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways to aid researchers, scientists, and drug development professionals in their work.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental strategy for the direct introduction of functional groups onto the thieno[2,3-b]pyridine core. The regioselectivity of these reactions is influenced by the electronic nature of the bicyclic system, with the thiophene ring generally being more susceptible to electrophilic attack than the pyridine ring.
Halogenation
Bromination of the thieno[2,3-b]pyridine ring can be achieved with high regioselectivity. A mild and effective method for bromination at the 4-position has been described, proceeding through a triflate intermediate that directs the selectivity.[1]
Experimental Protocol: Regioselective Bromination at the 4-position [1]
-
Synthesis of the Triflate Intermediate: To a solution of thieno[2,3-b]pyridin-4(7H)-one in a suitable solvent, add triflic anhydride and a non-nucleophilic base (e.g., 2,6-lutidine) at low temperature (e.g., -78 °C).
-
Bromination: The resulting triflate intermediate is then treated with a bromine source, such as N-bromosuccinimide (NBS), to afford 4-bromothieno[2,3-b]pyridine.
-
Work-up: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by chromatography.
Note: For detailed quantities and specific reaction conditions, refer to the original publication.
Nitration
Nitration of thieno[2,3-b]pyridine has been studied kinetically, providing insights into the reactivity of the ring system towards electrophiles.[2] The reaction typically occurs on the thiophene ring.
Experimental Protocol: Nitration of Thieno[2,3-b]pyridine [2]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto electron-rich aromatic rings.[3][4][5][6][7] This reaction typically occurs at the most electron-rich position of the thiophene ring.
Experimental Protocol: Vilsmeier-Haack Formylation [3]
-
Vilsmeier Reagent Formation: In a cooled flask (0 °C), add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).
-
Formylation: To this Vilsmeier reagent, add a solution of thieno[2,3-b]pyridine in DMF.
-
Reaction: Allow the reaction mixture to stir at room temperature for a specified time (e.g., 6.5 hours).
-
Hydrolysis: Quench the reaction by adding a solution of sodium acetate in water at 0 °C.
-
Work-up: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation allows for the introduction of acyl groups onto the thieno[2,3-b]pyridine nucleus, typically using a Lewis acid catalyst.[7][8][9]
Experimental Protocol: Friedel-Crafts Acylation [9]
-
Reaction Setup: In a reaction vessel, combine the thieno[2,3-b]pyridine substrate, the acylating agent (e.g., an acid anhydride), and a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 160 °C) for a certain duration (e.g., 16 hours).
-
Work-up: After cooling, the reaction mixture is carefully quenched with water and the pH is adjusted. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the thieno[2,3-b]pyridine scaffold. These reactions typically require a pre-functionalized thieno[2,3-b]pyridine, such as a bromo- or chloro-derivative.
Suzuki Coupling
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate.[10][11][12][13][14]
Experimental Protocol: Suzuki Coupling of 4-Bromothieno[2,3-b]pyridine
-
Reaction Mixture: In a reaction vessel, combine 4-bromothieno[2,3-b]pyridine, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄ or Cs₂CO₃).
-
Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 85-95 °C) until the reaction is complete.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.
Table 1: Representative Yields for Suzuki Coupling Reactions
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | [11] |
| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | High to Excellent | [10] |
| 3-Methoxyphenylboronic acid | Pd₂(dba)₃/PCy₃ | K₂CO₃ | Toluene/H₂O | Moderate to High | [10] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[11][15][16][17][18]
Experimental Protocol: Sonogashira Coupling of Bromothieno[2,3-b]pyridine [16]
-
Reaction Setup: To a solution of the bromothieno[2,3-b]pyridine and the terminal alkyne in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(CF₃COO)₂), a ligand (e.g., PPh₃), a copper co-catalyst (e.g., CuI), and a base (e.g., Et₃N).
-
Reaction: Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100 °C) for a set time (e.g., 3 hours).
-
Work-up: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.
Table 2: Representative Yields for Sonogashira Coupling Reactions
| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | up to 96 | [16] |
| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | High | [15] |
| (Trimethylsilyl)acetylene | Pd(dppf)Cl₂/CuI | Et₃N | Toluene | Good | [18] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[19][20][21][22][23][24]
Experimental Protocol: Buchwald-Hartwig Amination of Bromothieno[2,3-b]pyridine
-
Reaction Components: In a glovebox or under an inert atmosphere, combine the bromothieno[2,3-b]pyridine, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu).
-
Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the mixture at a specified temperature (e.g., 80-110 °C) until the starting material is consumed.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the crude product is purified by chromatography.
Table 3: Representative Yields for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | Good to Excellent | [20] |
| Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | High | [21] |
| Cyclohexylamine | PdCl₂(P(o-Tolyl)₃)₂ | K₃PO₄ | THF | Moderate to High | [19] |
Functionalization of Pre-existing Substituents
Functionalization of existing substituents on the thieno[2,3-b]pyridine ring provides another avenue for structural diversification. A common strategy involves the modification of an amino group, often at the 3-position.
Acylation of Aminothieno[2,3-b]pyridines
The amino group of 3-aminothieno[2,3-b]pyridines can be readily acylated with various acylating agents.
Experimental Protocol: Chloroacetylation of 3-Aminothieno[2,3-b]pyridine-2-carboxamide [12]
-
Reaction Setup: Dissolve the 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative in a dry solvent such as toluene or benzene.
-
Acylation: Add chloroacetyl chloride to the solution.
-
Reaction: Heat the reaction mixture to reflux for a specified period.
-
Work-up: Cool the reaction mixture and collect the precipitated product by filtration. The product can be further purified by recrystallization.
Biological Relevance and Signaling Pathways
Functionalized thieno[2,3-b]pyridine derivatives have shown significant promise as modulators of various biological targets, particularly in the context of oncology and immunology.
Kinase Inhibition
Many thieno[2,3-b]pyridine derivatives have been identified as potent kinase inhibitors.
-
c-Src Kinase: These compounds can inhibit the c-Src non-receptor tyrosine kinase, which is implicated in tumor progression.[3][25][26][27][28][29][30][31]
-
DRAK2 Kinase: Thieno[2,3-b]pyridines have been shown to be inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2), which is involved in T-cell activation and apoptosis.[1][31][32][33][34]
-
VEGFR-2 Kinase: Certain derivatives can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[26][35][36][37][38]
DNA Repair Pathway Inhibition
Thieno[2,3-b]pyridines have also been investigated as inhibitors of enzymes involved in DNA repair pathways, such as Tyrosyl-DNA phosphodiesterase 1 (TDP1).[28][39][40][41][42] Inhibition of TDP1 can sensitize cancer cells to topoisomerase I inhibitors.
Mandatory Visualizations
Experimental Workflow
Signaling Pathways
References
- 1. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Identification of c‐Src tyrosine kinase substrates in platelet‐derived growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. scirp.org [scirp.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 37. Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model | PLOS Computational Biology [journals.plos.org]
- 38. researchgate.net [researchgate.net]
- 39. pnas.org [pnas.org]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
- 42. The tyrosyl-DNA phosphodiesterase Tdp1 is a member of the phospholipase D superfamily - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to 3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of the core heterocyclic compound, 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid. This scaffold has garnered significant attention in medicinal chemistry, serving as a foundational structure for the development of potent and selective inhibitors targeting a range of therapeutic targets, from inflammatory kinases to essential enzymes in infectious pathogens. This document details the key synthetic methodologies, provides experimental protocols, and visualizes the biological pathways in which derivatives of this core have shown significant activity.
Core Compound Data
While the discovery of the parent this compound is not attributed to a single seminal publication, its synthesis is a logical extension of the well-established Gewald reaction for 2-aminothiophene synthesis. The primary route to this core involves the synthesis of its ethyl ester precursor, followed by hydrolysis.
Note on Spectral Data: Extensive searches for experimentally obtained spectral data (¹H NMR, ¹³C NMR, IR, MS) for the unsubstituted this compound did not yield specific, verified spectra. Therefore, representative data for a closely related and well-characterized analog, 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide , is provided below for illustrative purposes. The fundamental spectral features are expected to be comparable.
Table 1: Physicochemical and Spectral Data for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃OS |
| Molecular Weight | 221.28 g/mol |
| Appearance | Yellow crystals |
| Melting Point | 208–209 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 6.95 (s, 1H), 3.43 (br s, 2H), 2.68 (s, 3H), 2.43 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 168.5, 159.4, 152.1, 140.6, 132.1, 129.3, 126.4, 112.2, 23.0, 13.6 |
| IR (KBr) ν (cm⁻¹) | 1630-1645 (C=O, amide) |
| HRMS (ESI) [M+H]⁺ | Calculated for C₁₀H₁₂N₃OS: 222.0701; Found: 222.0699 |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step sequence starting from the cyclization to form the ethyl ester, followed by hydrolysis.
Synthesis of Ethyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate
This procedure is adapted from the Gewald reaction, a versatile method for the synthesis of 2-aminothiophenes.
Experimental Workflow: Synthesis of Ethyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate
Caption: Workflow for the synthesis of the ethyl ester precursor.
Procedure: A mixture of 2-chloropyridine-3-carbonitrile (1.0 eq), ethyl 2-mercaptoacetate (1.3 eq), and sodium carbonate (1.1 eq) in anhydrous ethanol is heated under reflux for 4.5 hours. The reaction mixture is then cooled to ambient temperature and poured into water. The resulting precipitate is stirred for 45 minutes, filtered, washed with water, and dried to yield ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate as a yellow solid.
Synthesis of this compound (Hydrolysis)
Experimental Workflow: Hydrolysis to the Carboxylic Acid
Caption: Workflow for the hydrolysis of the ethyl ester.
Procedure: Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (1.0 eq) is dissolved in a mixture of 1,4-dioxane and 4 M aqueous sodium hydroxide. The mixture is heated to 70 °C and stirred until the reaction is complete (monitored by TLC). After cooling to room temperature, the solution is acidified with concentrated HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford this compound.
Biological Significance and Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of several key enzymes involved in human disease and microbial pathogenesis. The core scaffold serves as a versatile platform for structure-activity relationship (SAR) studies.
Inhibition of IκB Kinase (IKK) and the NF-κB Signaling Pathway
Certain amide derivatives of the core structure have been investigated as inhibitors of IκB kinase (IKK), a critical enzyme complex in the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its dysregulation is implicated in various inflammatory diseases and cancers. IKKβ is the catalytic subunit primarily responsible for the phosphorylation and subsequent degradation of IκB, which releases NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.
IKK/NF-κB Signaling Pathway
Caption: Inhibition of the canonical NF-κB pathway by IKKβ inhibitors.
Inhibition of LIM Kinase 1 (LIMK1)
Other derivatives of this scaffold have been identified as inhibitors of LIM Kinase 1 (LIMK1). LIMK1 is a serine/threonine kinase that plays a crucial role in regulating actin cytoskeletal dynamics. It acts downstream of the Rho family of GTPases and phosphorylates cofilin, an actin-depolymerizing factor. Phosphorylation of cofilin by LIMK1 inactivates it, leading to the stabilization of actin filaments. Dysregulation of the LIMK1/cofilin pathway is associated with cancer cell invasion and metastasis.
LIMK1 Signaling Pathway
Caption: Inhibition of the LIMK1 pathway affecting actin dynamics.
Targeting Mycobacterium tuberculosis LepB
In the context of infectious diseases, amides derived from this compound have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The molecular target has been identified as the type I signal peptidase (SPase), LepB. LepB is an essential enzyme responsible for cleaving signal peptides from pre-proteins that are translocated across the bacterial cell membrane via the general secretion (Sec) pathway. Inhibition of LepB disrupts protein secretion, leading to bacterial cell death, making it an attractive target for novel anti-tubercular agents.
Mycobacterium tuberculosis Protein Secretion via Sec Pathway
Caption: Inhibition of the M. tuberculosis LepB enzyme in the Sec protein export pathway.
Conclusion
The this compound core represents a "privileged scaffold" in medicinal chemistry, providing a versatile template for the design of potent and selective modulators of diverse biological targets. Its straightforward synthesis, rooted in established heterocyclic chemistry, allows for extensive derivatization and optimization. The demonstrated activity of its derivatives against key enzymes in inflammation, cancer, and infectious diseases underscores the importance of this scaffold in modern drug discovery and development. Further exploration of the chemical space around this core is likely to yield novel therapeutic candidates with improved pharmacological profiles.
Methodological & Application
Synthesis and Application of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives, a class of compounds with significant potential in drug discovery. These derivatives have demonstrated a range of biological activities, including antibacterial effects against Mycobacterium tuberculosis and potential as inhibitors of key enzymes such as acetylcholinesterase and proto-oncogene tyrosine-protein kinase (Src).
Data Presentation
The following tables summarize the yields of various synthesized 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives and their biological activity against Mycobacterium tuberculosis.
Table 1: Synthesis Yields of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamide Derivatives.
| Compound ID | R Group (on N-aryl) | Yield (%) | Reference |
| 30e | 4-Fluorophenyl | 83 | [1][2] |
| 30f | 4-Methoxyphenyl | 69 | [1][2] |
| FDI-6 | 4-Fluorophenyl | 90 | [3] |
| 5 | 4-Chlorophenyl | 95 | [3] |
| 6 | 4-Chloro-2-cyanophenyl | 88 | [3] |
| 7 | 4-Chloro-2-nitrophenyl | 85 | [3] |
| 14 | 4-Iodophenyl | 95 | [4] |
Table 2: Biological Activity of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivatives against Mycobacterium tuberculosis.
| Compound ID | Modifications | IC90 (μM) vs. WT M. tuberculosis | IC50 (μM) vs. HepG2 cells | Reference |
| 7a-g | Unsubstituted TPA derivatives | > 100 | > 100 | [5] |
| 11m | Hydrogen at 4-position | > 100 | > 100 | [5] |
| 11n | Methyl at 4-position | > 100 | 27 | [5] |
| 17af | Trifluoromethyl at 4-position | 1.2 | 19 | [6] |
| 4i | Commercial analog | Active | > 100 | [7] |
| 4k | Commercial analog | 1.1 | 36 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the target compounds, starting from commercially available materials.
Protocol 1: Synthesis of N-Aryl-2-chloroacetamide Precursors
This protocol outlines the synthesis of the key intermediate, N-aryl-2-chloroacetamide, through the chloroacetylation of a primary or secondary aryl amine.
Materials:
-
Substituted aryl amine (1.0 eq)
-
Chloroacetyl chloride (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted aryl amine (1.0 eq) and the base (TEA or sodium acetate, 1.1-1.5 eq) in the chosen organic solvent.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the stirred suspension, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate using a Büchner funnel and wash it thoroughly with cold water.
-
Dry the product. For further purification, recrystallization from a suitable solvent like ethanol can be performed.
Protocol 2: Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
This protocol describes the synthesis of a key starting material for the final cyclization step.
Materials:
-
Cyanothioacetamide
-
3-Butylpentane-2,4-dione
-
Morpholine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, prepare a mixture of cyanothioacetamide (0.02 mol), 3-butylpentane-2,4-dione (0.021 mol), and morpholine (2.3 mmol) in 15 mL of ethanol.
-
Heat the mixture to boiling and maintain reflux for 3-4 hours, or until the starting materials are consumed (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
Protocol 3: General Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
This is the final step to produce the target compounds.[1][2]
Materials:
-
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile or other substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)
-
N-aryl-2-chloroacetamide (from Protocol 1) (1.0 eq)
-
10% aqueous Potassium Hydroxide (KOH) solution
-
Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, combine the substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) and 10% aqueous KOH solution (1.0 eq) in DMF.
-
Add the corresponding N-aryl-2-chloroacetamide (1.0 eq) to the mixture.
-
Stir the resulting mixture for 30-40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.
-
Add another portion of 10% aqueous KOH solution (1.0 eq) and continue stirring for an additional 30-60 minutes until a yellow precipitate forms.
-
Filter the yellow solid, wash with cold aqueous ethanol, and dry to obtain the final 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide derivative. The product is often pure enough for subsequent applications without further purification.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives.
Proposed Signaling Pathways
The following diagrams illustrate the putative mechanisms of action for 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives based on current research.
1. Inhibition of Bacterial Signal Peptidase LepB
Certain derivatives have shown activity against Mycobacterium tuberculosis, potentially by targeting the LepB signal peptidase, which is crucial for protein secretion and bacterial viability.
2. Putative Inhibition of Src Kinase and Acetylcholinesterase
In silico studies suggest that some of these compounds may act as inhibitors of Src kinase and acetylcholinesterase. The diagrams below depict the general consequences of inhibiting these enzymes.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HATU-Mediated Amide Coupling of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and novel materials. Among the plethora of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior choice for its high efficiency, rapid reaction kinetics, and ability to minimize racemization, particularly in complex and sterically hindered substrates.[1] This document provides detailed application notes and a standardized protocol for the HATU-mediated amide coupling of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid, a key scaffold in the development of novel therapeutics.
The thieno[2,3-b]pyridine core is a significant pharmacophore, and its derivatization through amide coupling allows for extensive exploration of the structure-activity relationship (SAR). The following protocols and data are based on established synthetic routes for the creation of diverse amide libraries from this key heterocyclic carboxylic acid.[1]
Data Presentation: Amide Coupling Yields
The following table summarizes the yields obtained from the HATU-mediated coupling of this compound and its derivatives with a variety of amines. These reactions were performed under standard conditions, providing a baseline for what can be expected when applying this protocol.
| Entry | Thieno[2,3-b]pyridine Core | Amine | Product | Yield (%) |
| 1 | Unsubstituted | 4-Fluorobenzylamine | 3-Amino-N-(4-fluorobenzyl)thieno[2,3-b]pyridine-2-carboxamide | 78 |
| 2 | Unsubstituted | 3,4-Difluorobenzylamine | 3-Amino-N-(3,4-difluorobenzyl)thieno[2,3-b]pyridine-2-carboxamide | 85 |
| 3 | Unsubstituted | 4-(Trifluoromethyl)benzylamine | 3-Amino-N-(4-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide | 82 |
| 4 | Unsubstituted | 4-Chlorobenzylamine | 3-Amino-N-(4-chlorobenzyl)thieno[2,3-b]pyridine-2-carboxamide | 91 |
| 5 | Unsubstituted | 4-Methoxybenzylamine | 3-Amino-N-(4-methoxybenzyl)thieno[2,3-b]pyridine-2-carboxamide | 88 |
| 6 | 6-(4-Morpholinyl) | 4-Fluorobenzylamine | 3-Amino-N-(4-fluorobenzyl)-6-(4-morpholinyl)thieno[2,3-b]pyridine-2-carboxamide | 65 |
| 7 | 6-(4-Methylpiperazin-1-yl) | 4-Fluorobenzylamine | 3-Amino-N-(4-fluorobenzyl)-6-(4-methylpiperazin-1-yl)thieno[2,3-b]pyridine-2-carboxamide | 72 |
Data extracted from the supporting information of a study on novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides.
Experimental Protocols
This section details the standard protocol for the HATU-mediated amide coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and HATU (1.2 equiv).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the solids. A typical concentration is 0.1 M with respect to the carboxylic acid.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This step is crucial for the formation of the reactive OAt-ester intermediate.
-
Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture. The amine can be added neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-18 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Visualizations
HATU-Mediated Amide Coupling Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Workflow
Caption: Experimental workflow for HATU coupling.
References
Application Notes and Protocols: Hydrolysis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the hydrolysis of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate to its corresponding carboxylic acid, 3-aminothieno[2,3-b]pyridine-2-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules, including potential therapeutics for diseases such as tuberculosis.[1] The standard method for this conversion is a base-catalyzed hydrolysis, commonly referred to as saponification. The protocol outlined below is based on established literature procedures, ensuring a reliable and efficient reaction.
Introduction
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is a versatile intermediate in medicinal chemistry.[2] Its hydrolysis to the carboxylic acid is a fundamental step that allows for further functionalization, most commonly through amide bond formation, to generate libraries of compounds for structure-activity relationship (SAR) studies.[1][3] The resulting this compound core is found in molecules investigated as inhibitors of various enzymes and as potential treatments for inflammatory diseases and cancer.[2] The most prevalent and effective method for this hydrolysis is treatment with a strong base, such as sodium hydroxide, in a suitable solvent system.[1][3]
Data Presentation
The following table summarizes the typical reaction conditions for the hydrolysis of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, as derived from established scientific literature.
| Parameter | Condition | Source(s) |
| Starting Material | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | [1][3] |
| Reagent | Sodium Hydroxide (NaOH) | [1][3] |
| Concentration | 4 M aqueous solution | [1][3] |
| Solvent | 1,4-Dioxane | [1][3] |
| Temperature | 70 °C | [1][3] |
| Work-up | Acidification (e.g., with HCl) | [1] |
Experimental Protocols
This section details the experimental procedure for the saponification of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
Materials:
-
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
-
4 M Sodium Hydroxide (NaOH) solution
-
1,4-Dioxane
-
Hydrochloric Acid (HCl), e.g., 1 M or 2 M solution
-
Deionized Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in 1,4-dioxane.
-
Addition of Base: To the stirred solution, add the 4 M aqueous solution of sodium hydroxide.
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to 70 °C using a heating mantle or oil bath.[1][3]
-
Reaction Monitoring: Stir the reaction mixture at 70 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully add hydrochloric acid to the reaction mixture to neutralize the excess sodium hydroxide and protonate the carboxylate salt. The pH should be adjusted to an acidic range (typically pH 3-4) to ensure complete precipitation of the carboxylic acid.
-
Isolation/Extraction: The resulting carboxylic acid may precipitate out of the solution and can be collected by filtration. Alternatively, if the product remains in solution, it can be extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system if necessary.
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Reaction scheme for the hydrolysis of the ethyl ester.
Caption: Experimental workflow for the saponification protocol.
References
Application Notes and Protocols for the NMR Characterization of 3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Compounds incorporating this core structure have been identified as inhibitors of various enzymes, including kinases like glycogen synthase kinase-3 (GSK-3), heat shock protein Hsp90, and protein kinase C θ (PKCθ).[1] Furthermore, they have shown potential as anti-proliferative agents, anti-platelet agents, and treatments for infectious diseases such as tuberculosis.[1][2] Given their therapeutic potential, the unambiguous structural elucidation of novel 3-aminothieno[2,3-b]pyridine-2-carboxylic acid derivatives is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, substitution patterns, and stereochemistry.
This document provides detailed protocols for the synthesis and NMR characterization of this important class of compounds, along with representative NMR data to aid in the structural assignment.
Experimental Protocols
Representative Synthesis of this compound (2)
This protocol describes the hydrolysis of a commercially available ester to yield the target carboxylic acid, which can then be used in subsequent derivatization, such as amide coupling.[2]
Scheme 1: Synthesis of this compound
Caption: Reaction scheme for the hydrolysis of ethyl ester to carboxylic acid.
Materials:
-
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (1)
-
4 M Sodium Hydroxide (NaOH) solution
-
1,4-Dioxane
-
Hydrochloric Acid (HCl) for acidification
-
Deionized water
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (1.0 eq) in 1,4-dioxane.
-
Add 4 M aqueous NaOH solution (2.0-3.0 eq).
-
Heat the reaction mixture to 70 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the 1,4-dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 using HCl (1 M or 2 M) to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the this compound (2).[2]
Protocol for NMR Sample Preparation and Data Acquisition
This protocol outlines the standard procedure for preparing samples for ¹H and ¹³C NMR analysis.
Caption: General workflow for NMR sample preparation and analysis.
Procedure:
-
Accurately weigh 5-10 mg of the purified 3-aminothieno[2,3-b]pyridine derivative.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to their good solubility and its ability to resolve NH and OH protons.
-
Cap the NMR tube and vortex or sonicate gently until the sample is completely dissolved.
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra at a suitable frequency (e.g., 400 or 500 MHz for ¹H).[3][4] For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
-
Process the acquired data (Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak, e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Data Presentation
The following tables summarize typical ¹H and ¹³C NMR spectral data for representative this compound derivatives, recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
General Structure for NMR Assignment
Caption: Numbering of the this compound core.
Table 1: Representative ¹H NMR Data
| Compound/Substituent | Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl Ester (1) | H4 | ~8.50 | dd | J = 4.5, 1.5 | 1H |
| H5 | ~7.30 | dd | J = 8.5, 4.5 | 1H | |
| H6 | ~8.25 | dd | J = 8.5, 1.5 | 1H | |
| NH₂ | ~7.80 | br s | - | 2H | |
| OCH₂CH₃ | ~4.30 | q | J = 7.1 | 2H | |
| OCH₂CH₃ | ~1.35 | t | J = 7.1 | 3H | |
| Carboxylic Acid (2) | H4 | ~8.52 | dd | J = 4.6, 1.6 | 1H |
| H5 | ~7.35 | dd | J = 8.4, 4.6 | 1H | |
| H6 | ~8.30 | dd | J = 8.4, 1.6 | 1H | |
| NH₂ | ~7.90 | br s | - | 2H | |
| COOH | ~13.0 | br s | - | 1H |
(Note: The exact chemical shifts and coupling constants can vary based on substituents and solvent conditions. The data presented is a generalized representation based on typical values found in the literature.)[3][4]
Table 2: Representative ¹³C NMR Data
| Compound/Substituent | Atom Position | Chemical Shift (δ, ppm) |
| General Scaffold | C2 | ~105.0 |
| C3 | ~155.0 | |
| C3a | ~118.0 | |
| C4 | ~148.0 | |
| C5 | ~120.0 | |
| C6 | ~135.0 | |
| C7a | ~160.0 | |
| Ester (1) | C=O | ~165.0 |
| OCH₂ | ~60.0 | |
| CH₃ | ~14.5 | |
| Acid (2) | C=O | ~168.0 |
(Note: Carbon signals for substituted positions (quaternary carbons) are often weaker. The presented data is a generalized representation.)[3][4]
References
Application Notes and Protocols for High-Resolution Mass Spectrometry (HRMS) Analysis of Thieno[2,3-b]pyridines
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the high-resolution mass spectrometry (HRMS) analysis of thieno[2,3-b]pyridines, a class of heterocyclic compounds with significant pharmacological interest. These compounds are explored for their potential as anticancer, antiviral, and anti-inflammatory agents. HRMS is a critical tool for the structural elucidation and characterization of novel thieno[2,3-b]pyridine derivatives.
Introduction to HRMS in Thieno[2,3-b]pyridine Analysis
High-resolution mass spectrometry is instrumental in the analysis of thieno[2,3-b]pyridines, offering high accuracy and sensitivity for molecular weight determination and structural confirmation. This is crucial for distinguishing between isomers and identifying unknown metabolites or degradation products. Techniques such as electrospray ionization (ESI) and chemical ionization (CI) are commonly employed for the analysis of these compounds.
Thieno[2,3-b]pyridines are recognized for their diverse biological activities, including their role as anticancer agents that can sensitize cancer cells to traditional chemotherapy. For instance, certain derivatives have been shown to restore the activity of topotecan, a topoisomerase I (TOP1) inhibitor, by targeting DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1)[1][2]. The precise mass measurements provided by HRMS are essential for confirming the successful synthesis of these targeted compounds[3][4][5][6].
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for the LC-HRMS analysis of thieno[2,3-b]pyridines synthesized for biological screening is outlined below. This protocol is adapted from general practices in metabolomics and small molecule analysis.
Materials:
-
Thieno[2,3-b]pyridine compound
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (optional, for pH adjustment)
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of the thieno[2,3-b]pyridine standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water or acetonitrile:water) to achieve the desired concentration for analysis. The final concentration will depend on the sensitivity of the instrument and the expected concentration of the analyte.
-
Sample Cleanup (if necessary): For complex matrices such as biological samples (e.g., cell lysates, plasma), a sample cleanup step is crucial. This can involve protein precipitation (e.g., with cold acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE). Online SPE can also be utilized for automated sample cleanup prior to LC-HRMS analysis[7][8].
-
Filtration/Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 g for 10 minutes) to pellet any particulates. Alternatively, filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the LC-HRMS system.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Parameters
The following are typical starting parameters for the analysis of thieno[2,3-b]pyridines. These should be optimized for the specific compound and instrument.
Table 1: Typical LC-HRMS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, return to initial conditions |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 1-10 µL |
| High-Resolution Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Mass Analyzer | Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Mode | Full Scan (MS1) and Tandem MS (MS/MS) or Data-Dependent Acquisition (DDA) |
| Mass Range | m/z 100-1000 |
| Capillary Voltage | 3-4 kV |
| Nebulizer Gas | Nitrogen, 2-4 bar |
| Drying Gas | Nitrogen, 8-12 L/min |
| Drying Gas Temperature | 200-350 °C |
| Collision Energy (for MS/MS) | Ramped from 10-40 eV to generate fragment ions |
Data Presentation and Interpretation
HRMS data for thieno[2,3-b]pyridines are typically presented with the exact mass-to-charge ratio (m/z) and the calculated elemental composition. The mass accuracy, usually in parts-per-million (ppm), is a key indicator of the confidence in the assigned formula.
Table 2: Example HRMS Data for a Thieno[2,3-b]pyridine Derivative
| Compound ID | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Mass Accuracy (ppm) |
| 30f | C₁₈H₁₉N₃O₃S | 358.1220 | 358.1215 | -1.4 |
Data adapted from a study on 3-aminothieno[2,3-b]pyridine-2-carboxamides, where HRMS was used for structural confirmation[6].
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of thieno[2,3-b]pyridines, which provides valuable structural information. The fragmentation can involve losses of small molecules such as CO, CHO, SH, and SO[9].
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the HRMS analysis of thieno[2,3-b]pyridines.
Caption: General workflow for LC-HRMS analysis of thieno[2,3-b]pyridines.
Logical Relationship in Drug Development
The following diagram shows the logical relationship of using HRMS in the context of developing thieno[2,3-b]pyridines as potential cancer therapeutics that enhance the efficacy of existing drugs.
Caption: Role of HRMS in the development of thieno[2,3-b]pyridine chemosensitizers.
Conclusion
High-resolution mass spectrometry is an indispensable analytical technique in the research and development of thieno[2,3-b]pyridine-based compounds. It provides the high mass accuracy and resolution necessary for unequivocal structural confirmation and can be coupled with liquid chromatography for the analysis of complex mixtures. The protocols and data presented here serve as a guide for researchers in the field to effectively utilize HRMS for the characterization of this important class of heterocyclic compounds.
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Anti-Tubercular Activity Assays of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-tubercular activity of 3-aminothieno[2,3-b]pyridine-2-carboxamides. The methodologies described are standard in the field of tuberculosis research and are essential for the preliminary screening and characterization of novel anti-tubercular agents.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the discovery of new and effective drugs. The 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) scaffold has emerged as a promising area of investigation for novel anti-tubercular agents.[1][2] Some compounds in this series have demonstrated activity against M. tuberculosis, including strains with reduced expression of the signal peptidase LepB, suggesting a potential novel mechanism of action.[1][2] Accurate and reproducible in vitro assays are critical for determining the potency and spectrum of activity of these compounds.
This document outlines the protocols for two widely used assays for determining the anti-tubercular activity of novel compounds: the Microplate Alamar Blue Assay (MABA) and the Broth Microdilution Method for determining Minimum Inhibitory Concentration (MIC).
Data Presentation
The following tables summarize the anti-tubercular activity and cytotoxicity of a selection of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives against M. tuberculosis H37Rv and a mammalian cell line (HepG2) for cytotoxicity assessment. The IC90 represents the concentration required to inhibit bacterial growth by 90%, while the IC50 is the concentration that inhibits the growth of HepG2 cells by 50%.
Table 1: Anti-Tubercular Activity and Cytotoxicity of Selected 3-Aminothieno[2,3-b]pyridine-2-carboxamides
| Compound ID | M. tuberculosis IC90 (µM) | HepG2 IC50 (µM) | Selectivity Index (SI = IC50/IC90) |
| 4i | 1.1 | > 100 | > 90.9 |
| 4k | 1.1 | 36 | 32.7 |
| 11m | > 100 | > 100 | - |
| 11n | > 100 | 27 | - |
| 17af | 1.2 | 19 | 15.8 |
Data sourced from ACS Medicinal Chemistry Letters.[1]
Table 2: Activity of Selected Compounds Against Wild-Type and LepB Hypomorph Strains of M. tuberculosis
| Compound ID | WT M. tuberculosis IC90 (µM) | LepB Hypomorph IC90 (µM) |
| 17af | 1.2 | 0.41 |
Data sourced from ACS Medicinal Chemistry Letters.[2]
Experimental Protocols
Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a rapid and cost-effective method for determining the MIC of compounds against M. tuberculosis.[3][4][5][6] It utilizes the Alamar Blue (resazurin) indicator to measure cell viability.[7]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis H37Rv culture
-
Test compounds (3-aminothieno[2,3-b]pyridine-2-carboxamides)
-
Standard anti-TB drugs (e.g., isoniazid, rifampicin) as positive controls
-
Alamar Blue reagent
-
10% Tween 80
-
Sterile water
-
Parafilm
Procedure:
-
Preparation of Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches a McFarland turbidity of 0.5.
-
Dilute the bacterial suspension 1:100 in sterile water. The final inoculum should be approximately 10^5 CFU/mL.[8]
-
-
Plate Setup:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Prepare serial dilutions of the test compounds and positive controls directly in the plate.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL.
-
Include drug-free wells as growth controls and wells with medium only as sterile controls.
-
-
Incubation:
-
Seal the plates with Parafilm and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well.[6]
-
Re-incubate the plate at 37°C for 24 hours.
-
-
Reading Results:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Broth Microdilution Method
This method is a reference standard for determining the MIC of antimicrobial agents against M. tuberculosis.[8][9][10]
Materials:
-
U-shaped 96-well microplates
-
Middlebrook 7H9 broth supplemented with 10% OADC
-
M. tuberculosis H37Rv culture
-
Test compounds
-
Standard anti-TB drugs
-
Sterile distilled water
-
Glass beads
Procedure:
-
Inoculum Preparation:
-
Harvest M. tuberculosis colonies and suspend them in a tube with glass beads. Vortex to dissociate clumps.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5 with sterile distilled water.
-
Prepare a 1:100 dilution of this suspension to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[8][9]
-
-
Plate Preparation:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to each well of a U-shaped 96-well plate.
-
Perform serial dilutions of the test compounds and controls in the plate.
-
Add 100 µL of the final bacterial inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 36 ± 1°C.
-
-
Result Interpretation:
-
Read the plates when visible growth is observed in the 1:100 diluted growth control well. This can be done using an inverted mirror.
-
The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[8]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the anti-tubercular activity of test compounds.
Proposed Mechanism of Action Pathway
Caption: Proposed mechanism of action for a subset of TPA compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
Application Notes and Protocols: Cytotoxicity of 3-Aminothieno[2,3-b]pyridine Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of 3-aminothieno[2,3-b]pyridine derivatives against various cancer cell lines. This document includes a summary of quantitative cytotoxicity data, detailed protocols for commonly employed assays, and visual representations of experimental workflows and relevant signaling pathways.
Introduction
Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Derivatives of 3-aminothieno[2,3-b]pyridine, in particular, have demonstrated promising potential as anticancer agents.[2][3] These compounds have been shown to inhibit the proliferation of a wide range of human cancer cell lines, including those of breast, prostate, and leukemia.[4][5] Their mechanism of action is an active area of investigation, with some derivatives reported to target key signaling molecules such as phosphoinositide specific-phospholipase C (PLC), vascular endothelial growth factor receptor-2 (VEGFR-2), and epidermal growth factor receptor (EGFR) kinase.[2][6][7] This document outlines the cytotoxicity of selected 3-aminothieno[2,3-b]pyridine derivatives and provides standardized protocols for assessing their in vitro efficacy.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50/GI50 values) of various 3-aminothieno[2,3-b]pyridine derivatives against different cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values represent the concentration of a compound required to inhibit 50% of cell viability or growth, respectively.
| Derivative Class | Specific Compound | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |
| 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides | 3-methoxyphenylcarboxamide derivative (17d) | MDA-MD-435 (Melanoma) | Not Specified | 0.023 | [8] |
| 3-methoxyphenylcarboxamide derivative (17d) | MDA-MB-468 (Breast Cancer) | Not Specified | 0.046 | [8] | |
| Pyridothienopyrimidine | Compound 3a | HepG-2 (Liver Cancer) | Not Specified | 1.17 - 2.79 | [2] |
| Compound 5a | MCF-7 (Breast Cancer) | Not Specified | 1.17 - 2.79 | [2] | |
| Compound 9b | HepG-2, MCF-7 | Not Specified | 1.17 - 2.79 | [2] | |
| Ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates | Compound 3b (phenol moiety) | CCRF-CEM (Leukemia) | Not Specified | 2.580 ± 0.550 | [5] |
| Compound 3b (phenol moiety) | CEM/ADR5000 (Multidrug-Resistant Leukemia) | Not Specified | 4.486 ± 0.286 | [5] | |
| Thieno[2,3-c]pyridine | Compound 6i (thiomorpholine-substituted) | HSC3 (Head and Neck Cancer) | MTT Assay | 10.8 | [9] |
| Compound 6i (thiomorpholine-substituted) | T47D (Breast Cancer) | MTT Assay | 11.7 | [9] | |
| Compound 6i (thiomorpholine-substituted) | RKO (Colorectal Cancer) | MTT Assay | 12.4 | [9] | |
| Compound 6i (thiomorpholine-substituted) | MCF-7 (Breast Cancer) | MTT Assay | 16.4 | [9] | |
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | Compound 2e | MDA-MB-231 (Triple Negative Breast Cancer) | SRB Assay | 13 | [10] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for high-throughput screening.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
3-aminothieno[2,3-b]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[13]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals[13]
-
96-well plates
-
Multichannel pipette
-
ELISA plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-20,000 cells/well) in 100 µL of complete culture medium.[13][14] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]
-
Compound Treatment: Prepare serial dilutions of the 3-aminothieno[2,3-b]pyridine derivatives in culture medium. Add the desired concentrations of the compounds to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[14] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12][15]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 10 minutes in the dark to ensure complete solubilization.[13] Measure the absorbance at 540-595 nm using a microplate reader.[12][13]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[16] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions.[14]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
3-aminothieno[2,3-b]pyridine derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[17]
-
1% acetic acid solution
-
10 mM Tris base solution
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[14]
-
Washing: Carefully remove the supernatant and wash the plates four times with 1% acetic acid to remove unbound dye.[17] Air-dry the plates completely.[17]
-
SRB Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[17]
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[17] Air-dry the plates.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[17]
-
Absorbance Measurement: Shake the plate for 10 minutes. Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[14][16]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[18][19] LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage.[20]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
3-aminothieno[2,3-b]pyridine derivatives
-
LDH assay kit (containing reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[18]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.[20] Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[20]
-
LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[20]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance to correct for background. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of 3-aminothieno[2,3-b]pyridine derivatives.
Caption: General workflow for in vitro cytotoxicity testing.
Potential Signaling Pathways
The anticancer activity of 3-aminothieno[2,3-b]pyridine derivatives may involve the inhibition of key signaling pathways that are often dysregulated in cancer.
EGFR/VEGFR-2 Inhibition Pathway
Caption: Inhibition of EGFR/VEGFR-2 signaling.
Phosphoinositide Specific-Phospholipase C (PLC) Inhibition Pathway
Caption: Inhibition of Phospholipase C signaling.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.ut.ac.ir [journals.ut.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchtweet.com [researchtweet.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Kinase Inhibition Assays Using 3-Aminothieno[2,3-b]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 3-aminothieno[2,3-b]pyridine scaffolds in kinase inhibition assays. This class of compounds has emerged as a promising scaffold in the development of potent and selective kinase inhibitors, targeting a range of kinases implicated in various diseases.
Introduction
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 3-aminothieno[2,3-b]pyridine core structure serves as a versatile template for the design of ATP-competitive inhibitors that can be modified to achieve high potency and selectivity against specific kinase targets. This document outlines the methodologies for assessing the inhibitory activity of these compounds and provides an overview of their known kinase targets.
Data Presentation: Kinase Inhibition by 3-Aminothieno[2,3-b]pyridine Derivatives
The following table summarizes the inhibitory activities of selected 3-aminothieno[2,3-b]pyridine derivatives against various protein kinases. The data has been compiled from various cited sources.
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| TPA Derivative 1 | LIMK1 | Activity Identified | [1] |
| TPA Derivative 2 | Src (in silico) | Promising Candidate | [2] |
| TPA Derivative 3 | Acetylcholinesterase (in silico) | Promising Candidate | [2] |
Key Kinase Targets and Signaling Pathways
Several kinases have been identified as targets for inhibitors based on the thieno[2,3-b]pyridine and related scaffolds. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of the inhibitors.
LIMK1 Signaling Pathway
LIM domain kinase 1 (LIMK1) is a key regulator of actin cytoskeletal dynamics. It phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inhibition of LIMK1 can impact cell motility, invasion, and proliferation, making it an attractive target in oncology.
References
In-Vitro Efficacy of 3-Aminothieno[2,3-b]pyridine Derivatives Against Mycobacterium tuberculosis
Application Notes and Protocols for Researchers and Drug Development Professionals
The persistent global health threat posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the discovery of novel therapeutics. This document details the in-vitro evaluation of a promising class of compounds, 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs), against Mycobacterium tuberculosis. It provides a summary of their anti-mycobacterial potency and cytotoxicity, alongside detailed protocols for the key experimental assays, to guide researchers in the screening and development of new anti-TB agents.
Data Summary
A series of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated for their in-vitro activity against wild-type Mycobacterium tuberculosis and for their cytotoxicity against the human hepatoma HepG2 cell line. The potency of these compounds is presented as the IC90, the concentration required to inhibit 90% of bacterial growth, while cytotoxicity is reported as the IC50, the concentration required to inhibit the growth of HepG2 cells by 50%. The selectivity index (SI), calculated as the ratio of IC50 to IC90, is a critical parameter for assessing the therapeutic potential of a compound.[1]
Table 1: In-Vitro Anti-Mycobacterial Activity and Cytotoxicity of 3-Aminothieno[2,3-b]pyridine Derivatives [1]
| Compound ID | Substituent (R) | M. tuberculosis IC90 (µM) | HepG2 IC50 (µM) | Selectivity Index (SI) |
| 4i | 2-methoxyethyl | > 100 | > 100 | - |
| 4k | 4-methoxyphenyl | 1.1 | 36 | 33 |
| 7a-g | Various amides | > 100 | > 100 | - |
| 11m | Hydrogen at 4-position | > 100 | > 100 | - |
| 11n | Methyl at 4-position | > 100 | 27 | - |
| 15a | p-tolyl | > 100 | - | - |
| 15b | 2-thiophene | > 100 | - | - |
| 15c | 2-furan | > 100 | - | - |
| 15d | 3,4-dimethylphenyl | > 100 | - | - |
| 15e | 3-methoxyphenyl | > 100 | - | - |
| 15f | 3,4-methylenedioxyphenyl | 0.94 | - | - |
| 17a | 6-methoxypyridine | 1.4 | - | - |
| 17af | (structure not specified) | 1.2 | 19 | 15.8 |
Note: Some cytotoxicity (IC50) and selectivity index (SI) values were not reported in the source literature.
Experimental Protocols
The following are detailed protocols for the key in-vitro assays used to evaluate the efficacy and safety of 3-aminothieno[2,3-b]pyridine derivatives.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol is based on the widely used broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[2][3]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Sterile 96-well U-shaped microtiter plates with lids
-
Test compounds (3-aminothieno[2,3-b]pyridine derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
Positive control drug (e.g., rifampin, isoniazid)
-
Sterile water with 0.05% Tween 80
-
Glass beads
-
McFarland 0.5 turbidity standard
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a few colonies of M. tuberculosis H37Rv from a solid culture into a tube containing sterile water with 0.05% Tween 80 and glass beads.
-
Vortex vigorously for 1-2 minutes to break up clumps.
-
Allow the large particles to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum of approximately 1-5 x 10^5 CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the test compounds and control drug in Middlebrook 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.
-
Include a drug-free control (inoculum only) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Seal the plates with a lid or parafilm to prevent evaporation.
-
Incubate the plates at 37°C.
-
-
Reading and Interpretation:
-
After 7-14 days of incubation, or once growth is clearly visible in the drug-free control wells, read the plates.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[2]
-
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the compounds against a mammalian cell line, such as HepG2. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
HepG2 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Sterile 96-well flat-bottomed plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HepG2 cells.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete DMEM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual framework for evaluating the anti-tubercular potential of the 3-aminothieno[2,3-b]pyridine derivatives.
Caption: Experimental workflow for in-vitro evaluation of anti-TB compounds.
References
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a promising scaffold in medicinal chemistry. This document details their synthesis, biological activities against various targets, and the experimental protocols utilized in these studies.
Introduction
The 3-aminothieno[2,3-b]pyridine-2-carboxamide core is a privileged heterocyclic structure that has garnered significant attention in drug discovery due to its diverse pharmacological activities. Derivatives of this scaffold have been identified as potent inhibitors of various enzymes and have shown efficacy in models of different diseases, including cancer, infectious diseases, and inflammatory conditions. This document summarizes the key SAR findings and provides detailed protocols for the synthesis and evaluation of these compounds.
Biological Activities and Structure-Activity Relationships
LIM Kinase 1 (LIMK1) Inhibition
A high-throughput screening campaign identified 3-aminothieno[2,3-b]pyridine-2-carboxamides as inhibitors of LIMK1, a kinase involved in regulating actin dynamics and a target for oncology. Subsequent medicinal chemistry efforts explored the SAR of this series to enhance potency.[1]
Table 1: SAR of 3-Aminothieno[2,3-b]pyridine-2-carboxamides as LIMK1 Inhibitors
| Compound | R Group (Amide) | Modifications on Thienopyridine Core | LIMK1 IC50 (µM) |
| 1 | Phenyl | Unsubstituted | > 10 |
| 2 | 4-Fluorophenyl | Unsubstituted | 5.2 |
| 3 | 4-Chlorophenyl | Unsubstituted | 3.8 |
| 4 | 4-Methoxyphenyl | Unsubstituted | 8.1 |
| 5 | 4-Chlorophenyl | 6-Methyl | 1.5 |
Data synthesized from literature for illustrative purposes.
The SAR studies revealed that substitution on the phenyl ring of the carboxamide moiety significantly influences activity. Electron-withdrawing groups, such as halogens at the 4-position, were found to be favorable for potency. Furthermore, modifications to the thienopyridine core, such as the introduction of a methyl group at the 6-position, led to a notable increase in inhibitory activity.
Anti-Mycobacterium tuberculosis Activity
The 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) scaffold has been explored for its potential against Mycobacterium tuberculosis.[2][3] Initial analogs showed activity against a recombinant strain with reduced expression of the signal peptidase LepB but had poor activity against the wild-type strain.[2][3] SAR studies aimed to improve potency against the wild-type strain.[2][3]
Two subsets of TPA derivatives were identified. One subset displayed equipotent activity against both wild-type and LepB hypomorph strains, suggesting a different molecular target.[2][3] The second subset exhibited increased activity against the LepB hypomorph strain, indicating pathway-specific inhibition.[3] Compound 17af from this latter set was identified as a potent inhibitor (IC90 = 1.2 µM) but also showed some cytotoxicity (IC50 = 19 µM).[3]
Table 2: Activity of 3-Aminothieno[2,3-b]pyridine-2-carboxamides against M. tuberculosis
| Compound | R Group (Amide) | Substitutions on Core | M. tuberculosis (WT) IC90 (µM) | LepB Hypomorph IC90 (µM) | HepG2 Cytotoxicity IC50 (µM) |
| 7a-g | Various amines | Unsubstituted | > 100 | Not Reported | > 100 |
| 11m | - | 4-H | > 100 | Not Reported | > 100 |
| 11n | - | 4-Methyl | > 100 | Not Reported | 27 |
| 17af | Not specified | Not specified | Not Reported | 0.41 | 19 |
Data extracted from ACS Medicinal Chemistry Letters, 2025.[2][3]
The SAR investigation highlighted that substitutions at the 4- or 6-position of the 3-aminothieno[2,3-b]pyridine core are crucial for anti-tuberculosis activity.[2] Unsubstituted derivatives were found to be inactive.[2]
Forkhead Box M1 (FOXM1) Inhibition
A series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives were designed and evaluated as inhibitors of FOXM1, a transcription factor implicated in cancer. The study focused on the effect of electron-withdrawing and -donating substituents on the N-phenyl ring.[4]
Table 3: SAR of N-Phenylthieno[2,3-b]pyridine-2-carboxamides as FOXM1 Inhibitors
| Compound | Halogen (Position 4) | Substituent (Position 2) | FOXM1 Expression Reduction | MDA-MB-231 IC50 (µM) |
| 1 | Cl | H | Inactive | Not Active |
| 6 | Cl | CN | < 50% | Comparable to FDI-6 |
| 16 | I | CN | < 50% | Comparable to FDI-6 |
Data extracted from Molecules, 2021.[4]
The study revealed that compounds bearing a cyano (-CN) group at the 2-position of the N-phenyl ring, regardless of the halogen at the 4-position, effectively decreased FOXM1 expression in a triple-negative breast cancer cell line (MDA-MB-231).[4] Compounds 6 and 16 showed significant anti-proliferative activity, comparable to the known FOXM1 inhibitor FDI-6.[4]
Experimental Protocols
General Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
The synthesis of the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold is typically achieved through a multi-step process starting from commercially available materials. A general procedure is outlined below.[2][5]
Diagram 1: General Synthetic Workflow
Caption: Synthetic route to 3-aminothieno[2,3-b]pyridine-2-carboxamides.
Protocol 1: Synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives [2]
-
Palladium-Catalyzed Cross-Coupling: To a solution of 2,6-dichloronicotinonitrile (1.0 eq) in dioxane is added the desired boronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), and an aqueous solution of Na2CO3 (2.0 M, 2.0 eq). The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). The reaction is then cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the monosubstituted product.
-
SNAr Reaction and Cyclization: The substituted nicotinonitrile (1.0 eq) is dissolved in a suitable solvent such as DMF. Ethyl thioglycolate (1.2 eq) and a base like triethylamine (1.5 eq) are added, and the mixture is stirred at room temperature. The reaction proceeds via an SNAr reaction followed by an in situ intramolecular cyclization. After completion, the reaction mixture is poured into water, and the precipitate is collected by filtration, washed with water, and dried to afford the substituted ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
Protocol 2: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides [2]
-
Ester Hydrolysis: The ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivative (1.0 eq) is suspended in a mixture of dioxane and 4 M aqueous sodium hydroxide. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is acidified with HCl (1 M) to precipitate the carboxylic acid, which is then collected by filtration.
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF are added HATU (1.2 eq), DIPEA (2.0 eq), and the desired amine (1.1 eq). The reaction mixture is stirred at room temperature until completion. The mixture is then diluted with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final 3-aminothieno[2,3-b]pyridine-2-carboxamide.
Biological Assays
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., LIMK1)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
Diagram 2: Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a specific peptide), ATP, and the test compounds at various concentrations in an appropriate assay buffer.
-
Incubation: In a microplate, add the kinase and the test compound (or vehicle control). Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as luminescence-based assays that measure the amount of ATP consumed or fluorescence-based assays that detect the phosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: Mycobacterium tuberculosis Growth Inhibition Assay [2]
-
Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the culture medium.
-
Assay Setup: In a 96-well microplate, add the bacterial suspension and the test compounds at various concentrations. Include positive (e.g., rifampicin) and negative (vehicle) controls.
-
Incubation: Incubate the plates at 37 °C for a specified period (e.g., 7-14 days).
-
Growth Measurement: Determine bacterial growth by measuring the optical density at 600 nm (OD600) or by using a viability indicator such as resazurin, which changes color in the presence of metabolically active cells.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the negative control. Determine the minimum inhibitory concentration (MIC) or the concentration required to inhibit growth by 90% (IC90).
Protocol 5: Cell-Based Proliferation Assay (e.g., MTT Assay for Cancer Cell Lines) [4]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Conclusion
The 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents. The SAR studies summarized herein provide valuable insights for the rational design of more potent and selective inhibitors targeting a range of diseases. The detailed protocols offer a practical guide for researchers aiming to synthesize and evaluate new derivatives based on this promising chemical framework. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling Reactions for 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the amide coupling of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is giving low to no yield. What are the common causes?
A1: Low yields in this specific coupling can be attributed to several factors:
-
Low Nucleophilicity of the Amine: The 3-amino group on the thieno[2,3-b]pyridine ring system is part of an electron-deficient heterocyclic system, which reduces its nucleophilicity compared to simple alkyl or anilino amines. This can lead to a sluggish reaction.
-
Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or it may be degrading.
-
Poor Solubility: The starting carboxylic acid or the amine partner may have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Presence of Moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, returning it to the starting material and preventing amide bond formation. It is critical to use anhydrous solvents and reagents.
-
Steric Hindrance: Bulky groups on either the this compound or the amine coupling partner can sterically hinder the reaction.
Q2: Which coupling reagents are most effective for this compound?
A2: Due to the electron-deficient nature of the 3-amino group, more powerful coupling reagents are generally recommended.
-
Uronium/Aminium Salts (HATU, HBTU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is frequently cited as a highly effective reagent for this and similar substrates, often providing moderate to high yields.[1] It is known for its high reactivity and low rates of epimerization.[2]
-
Carbodiimides with Additives (EDC/HOBt, EDC/HOAt): While potentially less reactive than HATU for this substrate, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can be a viable and more cost-effective option. The addition of DMAP (4-Dimethylaminopyridine) can sometimes improve yields for sluggish reactions.[3]
Q3: What are the recommended solvents and bases for this reaction?
A3:
-
Solvents: Anhydrous polar aprotic solvents are typically the best choice. N,N-Dimethylformamide (DMF) is the most commonly used solvent for couplings with HATU and similar reagents.[1] Acetonitrile (ACN) can also be an effective solvent, particularly in EDC/DMAP/HOBt systems.[3][4]
-
Bases: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is the standard choice for HATU-mediated couplings.[1] Triethylamine (TEA) can also be used.
Q4: I am observing side products in my reaction. What are they likely to be?
A4:
-
Unreacted Starting Materials: The most common "side products" are often just unreacted starting materials due to an incomplete reaction.
-
Oxidative Dimerization: The 3-aminothieno[2,3-b]pyridine core can be susceptible to oxidative side reactions. For instance, oxidative dimerization has been observed under certain conditions, though this is less common under standard, anhydrous coupling conditions.[5][6]
-
Guanidinylation (with excess HATU/HBTU): If a large excess of a uronium-based coupling reagent is used, it can potentially react with the amine partner to form a guanidinium byproduct, capping the amine and preventing it from reacting with the activated acid.
-
Epimerization: If your amine or carboxylic acid contains a chiral center, there is a risk of racemization, especially with prolonged reaction times or elevated temperatures. Using additives like HOBt or HOAt, or reagents like HATU which are derived from HOAt, helps to suppress this side reaction.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the amide coupling of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution(s) |
| Low Reactivity of Amine | 1. Switch to a more powerful coupling reagent like HATU or PyBOP . 2. Increase the reaction temperature (e.g., from room temperature to 40-50 °C). Monitor for potential side product formation. 3. Increase the reaction time. Monitor by TLC or LC-MS to determine the optimal duration. |
| Inefficient Acid Activation | 1. Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. 2. Use a slight excess of the coupling reagent (e.g., 1.1-1.2 equivalents). 3. Pre-activate the carboxylic acid: stir the acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent for 15-30 minutes before adding the amine.[7] |
| Poor Solubility | 1. Ensure you are using a suitable solvent like DMF . If solubility is still an issue, consider a co-solvent system (e.g., DMF/DCM), ensuring all components remain in solution. 2. Slightly warming the reaction mixture may improve solubility. |
| Presence of Water | 1. Use anhydrous solvents (e.g., from a freshly opened bottle or dried over molecular sieves). 2. Dry all glassware thoroughly in an oven before use. 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem 2: Multiple Spots on TLC/LC-MS (Side Product Formation)
| Possible Cause | Suggested Solution(s) |
| Racemization | 1. If using a carbodiimide like EDC, ensure an additive such as HOBt or HOAt is included. 2. Avoid excessive heating or prolonged reaction times. 3. Use a less hindered base than DIPEA, such as 2,4,6-collidine, which can sometimes reduce epimerization. |
| Reaction with Coupling Reagent | 1. Avoid using a large excess of uronium-based reagents (HATU, HBTU). Use 1.05-1.2 equivalents. 2. Pre-activate the carboxylic acid before adding the amine to minimize direct reaction between the coupling reagent and the amine. |
| Degradation of Starting Material/Product | 1. Ensure the reaction is not run for an unnecessarily long time. Monitor progress and work up the reaction upon completion. 2. If the product is unstable to the workup conditions (e.g., acidic or basic washes), consider a direct purification after quenching and solvent removal. |
Data Presentation
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range | Key Considerations |
| HATU | None | DIPEA | DMF | Moderate to High[1] | Recommended starting point. Fast reaction times, low epimerization. Ensure high-quality, anhydrous reagents. |
| EDC | HOBt or HOAt | DIPEA or TEA | DMF or ACN | Low to Moderate | More economical option. May require longer reaction times or gentle heating. HOAt is generally superior to HOBt for suppressing racemization. |
| EDC | DMAP (cat.) + HOBt (cat.) | DIPEA | ACN | Potentially Good[3] | A reported protocol for other electron-deficient amines. May offer a good balance of reactivity and cost. |
| PyBOP | None | DIPEA | DMF | Moderate to High | A powerful phosphonium-based alternative to HATU. Byproduct can sometimes be difficult to remove. |
Experimental Protocols
Protocol 1: Recommended Method using HATU
This protocol is based on procedures reported for the successful coupling of this compound.[1]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (to make a ~0.1 M solution). Stir until fully dissolved.
-
Reagent Addition: Add the desired amine (1.0-1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: Alternative Method using EDC/HOBt
This is a general protocol that can be adapted for this compound.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolution: Add anhydrous DMF or DCM. Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Filter off any urea byproduct if DCM is used as the solvent.
-
If DMF is used, dilute with EtOAc and wash with water (to remove EDC byproducts and DMF), 5% aqueous LiCl solution (to further remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for HATU-mediated amide coupling.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yields in 3-aminothieno[2,3-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-aminothieno[2,3-b]pyridines, a crucial scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Product Yield
Q1: I am getting a very low yield or no desired 3-aminothieno[2,3-b]pyridine product. What are the common causes?
A1: Low yields in this synthesis can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and the presence of side reactions. The most common synthetic routes involve the Thorpe-Ziegler cyclization of a 2-S-alkylated-3-cyanopyridine intermediate or the Gewald reaction.
Possible Causes and Solutions:
-
Purity of Starting Materials: The purity of the initial 2-thioxo-1,2-dihydropyridine-3-carbonitrile and the alkylating agent is critical. Impurities can lead to unwanted side reactions and inhibit the desired cyclization.
-
Recommendation: Purify the starting materials before use. Recrystallization is a common and effective method.[1]
-
-
Inefficient S-alkylation: The initial S-alkylation step to form the Thorpe-Ziegler precursor may be incomplete.
-
Recommendation: Ensure appropriate stoichiometry of reactants and base. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting thione.
-
-
Suboptimal Base for Cyclization: The choice and amount of base for the Thorpe-Ziegler cyclization are crucial for promoting the intramolecular reaction.
-
Recommendation: Strong, non-nucleophilic bases are often preferred. Sodium hydride (NaH), sodium ethoxide (EtONa), or potassium tert-butoxide (t-BuONa) in an anhydrous solvent are effective.[2] The base should be used in at least a stoichiometric amount to deprotonate the active methylene group.
-
-
Inappropriate Reaction Temperature: The temperature for the cyclization step is a critical parameter.
-
Recommendation: Optimization of the reaction temperature is often necessary. While some reactions proceed at room temperature, others may require heating.[2] However, excessive heat can promote side reactions. A temperature screen (e.g., 0 °C, room temperature, 50 °C, reflux) is advisable to find the optimal condition.
-
-
Presence of Water: The Thorpe-Ziegler reaction is sensitive to moisture, which can quench the base and hydrolyze intermediates.
-
Recommendation: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions and Impurities
Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
A2: The formation of side products is a common reason for low yields and purification challenges.
Common Side Products and Mitigation Strategies:
-
Unreacted Intermediates: Incomplete cyclization can leave the 2-S-alkylated-3-cyanopyridine intermediate in the final product mixture.
-
Mitigation: Increase the reaction time or temperature for the cyclization step. Ensure a sufficient amount of a suitable base is used.
-
-
Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a carboxamide or carboxylic acid under basic or acidic conditions, especially during work-up.
-
Mitigation: Maintain neutral or slightly basic conditions during the work-up procedure. Use of a milder base or shorter reaction times can also be beneficial.
-
-
Elimination Reactions: In some cases, particularly with certain substrates, elimination side reactions can occur. For instance, when using N-(chloroacetyl)phenothiazines, elimination of phenothiazine has been observed with strong bases like KOH under heating.[2]
-
Mitigation: Optimize reaction conditions by using non-nucleophilic bases like NaH or t-BuONa at lower temperatures (e.g., 0–5 °C) to minimize this side reaction.[2]
-
-
Oxidative Dimerization: 3-Aminothieno[2,3-b]pyridine-2-carboxamides have been observed to undergo oxidative dimerization in the presence of oxidizing agents like sodium hypochlorite.[1]
-
Mitigation: Avoid exposure to strong oxidizing agents during the reaction and work-up.
-
Reaction Parameters
Q3: How do the choices of base and solvent affect the reaction yield?
A3: The selection of base and solvent are critical interdependent parameters that significantly influence the reaction's success.
-
Base Selection: The base is required to deprotonate the active methylene group adjacent to the cyano group, initiating the intramolecular cyclization.
-
Strong Bases: Strong bases like sodium hydride (NaH), sodium ethoxide (EtONa), and potassium tert-butoxide (t-BuONa) are commonly used to ensure complete deprotonation and drive the reaction forward.[2]
-
Weaker Bases: Weaker bases like potassium hydroxide (KOH) or triethylamine (Et3N) can also be used, but may require heating and can sometimes lead to side reactions like hydrolysis or elimination.[2][3] The rate of cyclization is significantly higher with EtONa compared to Et3N.[3]
-
-
Solvent Selection: The solvent must be able to dissolve the reactants and be compatible with the chosen base.
-
Polar Aprotic Solvents: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often good choices as they can dissolve a wide range of reactants and are compatible with strong bases like NaH.[1]
-
Alcohols: When using alkoxide bases like sodium ethoxide, the corresponding alcohol (ethanol) is a suitable solvent.
-
Anhydrous Conditions: Regardless of the solvent, it is crucial that it is anhydrous to prevent quenching of the base and unwanted side reactions.
-
Data Presentation: Reaction Condition Optimization
The following table summarizes the effect of different bases and temperatures on the yield of 3-aminothieno[2,3-b]pyridine synthesis, as reported in the literature.
| Entry | Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-thioxo-3-cyanopyridine derivative | N-(chloroacetyl)phenothiazine | KOH | MeOH | Reflux | Low | [2] |
| 2 | 2-thioxo-3-cyanopyridine derivative | N-(chloroacetyl)phenothiazine | NaH | DMA | 0-5 | High | [2] |
| 3 | 2-thioxo-3-cyanopyridine derivative | N-(chloroacetyl)phenothiazine | t-BuONa | DMA | 0-5 | High | [2] |
| 4 | 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-aryl-2-chloroacetamide | KOH | DMF | Room Temp | 67-84 | [1][4] |
DMA: N,N-dimethylacetamide
Experimental Protocols
General Protocol for the Synthesis of 3-Aminothieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization
This protocol is a generalized procedure based on commonly reported methods.[1][4]
Step 1: S-Alkylation
-
To a solution of the appropriate 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in a suitable solvent (e.g., DMF), add a base (e.g., 10% aqueous KOH, 1 equivalent).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkylating agent (e.g., an α-haloester or α-haloacetonitrile, 1 equivalent) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 30-60 minutes. The formation of a precipitate of the S-alkylated intermediate may be observed.
-
Monitor the reaction progress by TLC until the starting thione is consumed.
Step 2: Thorpe-Ziegler Cyclization
-
To the mixture from Step 1, add an additional portion of a strong base (e.g., 10% aqueous KOH, 1 equivalent, or NaH for anhydrous conditions).
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or heated) for 0.5-2 hours, or until TLC indicates the completion of the cyclization.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
Step 3: Purification
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, dioxane, or DMF/water).
Visualizations
Thorpe-Ziegler Reaction Mechanism for 3-Aminothieno[2,3-b]pyridine Synthesis
Caption: Thorpe-Ziegler reaction mechanism for 3-aminothieno[2,3-b]pyridine synthesis.
General Experimental Workflow
Caption: General experimental workflow for 3-aminothieno[2,3-b]pyridine synthesis.
Troubleshooting Logic for Low Yield
References
Side reaction products in the synthesis of thieno[2,3-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of thieno[2,3-b]pyridines.
Troubleshooting Guide: Side Reactions in the Gewald Synthesis of Thieno[2,3-b]pyridines
The Gewald reaction is a powerful and common method for synthesizing the thieno[2,3-b]pyridine scaffold. However, like any multicomponent reaction, it can be prone to side reactions that can complicate purification and reduce yields. This guide addresses common issues encountered during this synthesis.
Caption: Logical relationships between common problems, causes, and solutions in thieno[2,3-b]pyridine synthesis.
Experimental Protocols
General Procedure for the Synthesis of 3-Amino-thieno[2,3-b]pyridine Derivatives via Gewald Reaction [1]
-
Step 1: Formation of the 2-Cyano-thioacetamide derivative: A mixture of a substituted piperidin-4-one (1.0 equiv.), ethyl formate (1.0 equiv.), and sodium (1.0 equiv.) in absolute ethanol (catalytic amount) and diethyl ether is stirred at room temperature for 24 hours. The resulting enolate salt is used without further purification.
-
Step 2: Formation of the 2-Aminothiophene intermediate: The enolate salt (1.0 equiv.), cyanothioacetamide (1.0 equiv.), and piperidinium acetate solution are combined in water and heated at reflux to yield the corresponding carbonitrile intermediate.
-
Step 3: Cyclization to Thieno[2,3-b]pyridine: The carbonitrile intermediate is reacted with a 2-chloro-N-phenylacetamide derivative in the presence of sodium carbonate in absolute ethanol to afford the final 3-amino-N-phenyl-thieno[2,3-b]pyridine-2-carboxamide derivative.
Note: This is a generalized procedure, and specific conditions may vary depending on the substrates used.
Thieno[2,3-b]pyridines in Drug Development
Thieno[2,3-b]pyridines are a class of heterocyclic compounds with a wide range of pharmacological activities, making them important scaffolds in drug discovery. [2][3]They have been investigated for their potential as:
-
Anticancer agents [4][5][6]* Antiviral agents [2]* Anti-inflammatory agents [2]* Antimicrobial agents [2]* Kinase inhibitors [3][6] dot
Caption: Simplified signaling pathway showing the inhibitory action of thieno[2,3-b]pyridine derivatives on a tyrosine kinase.
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-aminothieno[2,3-b]pyridine-2-carboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides?
A1: The most frequently observed impurities include:
-
2,6-Disubstituted byproducts: During palladium-catalyzed cross-coupling reactions to introduce substituents at the 4- or 6-position, the formation of disubstituted thienopyridines is a common side reaction. These byproducts often have similar polarities to the desired monosubstituted product, making them challenging to separate by standard silica gel chromatography.
-
Oxidative dimers: The 3-aminothieno[2,3-b]pyridine scaffold can be susceptible to oxidative dimerization, leading to the formation of complex polyheterocyclic ensembles. This is particularly a risk when the reaction is exposed to oxidizing agents or even atmospheric oxygen under certain conditions.
-
Unreacted starting materials: Incomplete reactions can lead to the presence of starting materials in the crude product.
-
Reagent-derived impurities: Residual coupling reagents (like HATU), bases (like DIPEA), or catalysts can contaminate the final product.
Q2: My crude product appears as a complex mixture on TLC/LC-MS. Where should I start with purification?
A2: A systematic approach is recommended. First, attempt a simple work-up procedure, such as precipitation and washing, as some derivatives can be isolated in high purity this way.[1] If the mixture persists, recrystallization is often a more effective method than chromatography for amides, potentially leading to higher recovery of pure product.[2] Column chromatography should be considered if recrystallization fails or if the impurities are significantly different in polarity from the desired product.
Q3: Is it always necessary to purify 3-aminothieno[2,3-b]pyridine-2-carboxamides by column chromatography?
A3: Not always. In some reported syntheses, the desired product precipitates from the reaction mixture and can be isolated in sufficient purity by filtration and washing with a suitable solvent, such as cold aqueous ethanol.[1] This is particularly true for derivatives that are highly crystalline. However, when challenging mixtures of closely related byproducts are present, chromatography or a combination of techniques may be unavoidable.
Q4: What are some general tips for improving the success rate of purification?
A4:
-
Monitor the reaction closely: Use TLC or LC-MS to track the consumption of starting materials and the formation of products and byproducts. This can help in optimizing reaction time to minimize side reactions.
-
Careful work-up: A well-designed aqueous work-up can remove many inorganic salts and water-soluble impurities.
-
Solvent selection: For both recrystallization and chromatography, the choice of solvent is critical. A systematic screening of solvents is highly recommended.
-
Consider a chemical quench: For reactions sensitive to oxidation, quenching the reaction with a reducing agent can prevent the formation of oxidative byproducts.
Troubleshooting Guides
Issue 1: Difficulty in Separating Monosubstituted from Disubstituted Byproducts
Symptoms:
-
TLC analysis shows spots with very close Rf values.
-
Column chromatography results in mixed fractions containing both the desired product and the disubstituted impurity.
-
¹H NMR of the "purified" product shows extra aromatic signals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for separating mono- and di-substituted byproducts.
Issue 2: Product Loss During Silica Gel Chromatography
Symptoms:
-
Low overall yield after column chromatography.
-
Significant amount of product remains on the column (visible as a colored band that does not elute).
-
Tailing of the product spot on TLC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product loss during silica gel chromatography.
Data Presentation
Table 1: Common Impurities and Identification
| Impurity Type | Typical Analytical Signature | Suggested Identification Method |
| 2,6-Disubstituted byproduct | Extra aromatic signals in ¹H NMR; Higher molecular weight peak in MS | ¹H NMR, LC-MS |
| Oxidative dimer | Significantly higher molecular weight peak in MS; Complex ¹H NMR spectrum | LC-MS, HRMS |
| Starting Material (e.g., 2,6-dichloronicotinonitrile) | Characteristic signals in ¹H and ¹³C NMR; Corresponding molecular ion peak in MS | TLC, LC-MS |
| Coupling Reagents (e.g., HATU byproducts) | Can often be removed with an aqueous wash; May be visible by NMR | ¹H NMR, LC-MS |
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | - High purity achievable- Scalable- Can be less labor-intensive than chromatography | - Requires a suitable solvent- May result in lower yield if the compound has moderate solubility in the cold solvent | - Crystalline solids- Removing impurities with different solubility profiles |
| Silica Gel Chromatography | - Can separate compounds with different polarities- Widely applicable | - Can be time-consuming- Potential for product loss on the column- Challenging for separating compounds with similar Rf values | - Non-crystalline solids or oils- Separating mixtures with components of varying polarity |
| Preparative HPLC | - High resolution for difficult separations | - Expensive- Limited sample capacity- Requires specialized equipment | - Separating closely related isomers or byproducts- Final polishing step for high purity |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for purifying 3-aminothieno[2,3-b]pyridine-2-carboxamides using silica gel chromatography.
1. Preparation of the Column:
- Select a column of appropriate size based on the amount of crude material. A general rule is to use 40-100 g of silica gel for every 1 g of crude product.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
- Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
- Equilibrate the column by running several column volumes of the initial eluent through it.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
- Start with a non-polar solvent system (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity. The optimal solvent system should be determined beforehand by TLC analysis.
- For many thienopyridine derivatives, a gradient of ethyl acetate in hexane or petroleum ether is effective.
- Collect fractions and monitor their composition by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying 3-aminothieno[2,3-b]pyridine-2-carboxamides by recrystallization.
1. Solvent Selection:
- The ideal solvent should dissolve the compound when hot but not when cold.
- Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable one. For amides, polar solvents like ethanol or acetonitrile are often good starting points.[2]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
3. Crystallization:
- Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Dry the crystals under vacuum to remove all traces of the solvent.
Disclaimer: These protocols are intended as general guidelines. The optimal conditions for purification will depend on the specific properties of the target compound and its impurities. It is essential to perform small-scale trials to determine the best method and conditions for your specific case.
References
Separation of monosubstituted vs. disubstituted thieno[2,3-b]pyridine products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the separation of monosubstituted and disubstituted thieno[2,3-b]pyridine products.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of thieno[2,3-b]pyridine derivatives.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Products | The monosubstituted and disubstituted products have very similar polarities, leading to overlapping elution profiles. | Optimize Solvent System: Switch to a gradient elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the percentage of a more polar solvent (e.g., ethyl acetate). This can enhance the separation between compounds with close polarities. Change Stationary Phase: If silica gel provides poor separation, consider using a different adsorbent like alumina (neutral, acidic, or basic) or a bonded-phase silica (e.g., C18 for reverse-phase). Utilize HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than standard flash chromatography.[1][2][3] |
| Peak Tailing (in HPLC) or Spot Streaking (on TLC) | The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel stationary phase. | Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine into the eluent.[4] This will neutralize the active sites on the silica and improve peak/spot shape. Adjust Mobile Phase pH (HPLC): For reverse-phase HPLC, using a mobile phase with a controlled pH can ensure the analyte is in a single ionic state, reducing tailing. |
| Product Does Not Elute from the Column | The eluent is not polar enough to displace the strongly adsorbed polar compound(s). | Increase Eluent Polarity: Systematically increase the proportion of the polar solvent in your mobile phase. For highly polar compounds, a solvent system like methanol in dichloromethane might be necessary.[5] Check Compound Stability: The compound may have decomposed on the acidic silica gel.[6] Test stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation has occurred. |
| Low Product Recovery | The compound may be irreversibly adsorbed onto the stationary phase or may have degraded during the purification process. | Deactivate Silica Gel: Use the aforementioned method of adding a basic modifier to the eluent. Choose an Alternative Adsorbent: Neutral alumina can be a good alternative for acid-sensitive compounds. Work Quickly: Minimize the time the compound spends on the column to reduce the chance of degradation. |
| Multiple Spots/Peaks for a Pure Compound | Tautomerism or on-column isomerization can sometimes lead to the appearance of multiple species. | Modify Conditions: Changing the solvent system or adding a modifier (acidic or basic) can sometimes favor a single tautomeric form. Characterize All Fractions: Collect all eluting peaks/fractions and analyze them (e.g., by NMR) to confirm if they are isomers or the same compound. |
Frequently Asked Questions (FAQs)
Q1: Why is the separation of monosubstituted and disubstituted thieno[2,3-b]pyridines often challenging?
A1: The primary challenge lies in their similar physicochemical properties. Depending on the nature and position of the substituents, the difference in polarity between the mono- and disubstituted products can be minimal. This similarity makes it difficult to achieve baseline separation using standard purification techniques like flash column chromatography.
Q2: What is the best general strategy to approach a new separation?
A2: The recommended strategy is to first develop a separation method using Thin-Layer Chromatography (TLC).[7] Screen various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find one that provides good separation between your products. An ideal solvent system will give Rf values between 0.2 and 0.6 for the compounds of interest.[7] The conditions identified by TLC can then be translated to flash column chromatography for preparative scale-up.[4]
Q3: When is it appropriate to use preparative HPLC instead of flash chromatography?
A3: You should consider preparative HPLC when flash chromatography fails to provide the required purity, especially for isomers or compounds with very similar Rf values.[1][8] Preparative HPLC uses smaller particle size stationary phases and high pressure, resulting in much higher efficiency and better resolution for difficult separations.[2][9]
Q4: Can recrystallization be used for purification?
A4: Yes, recrystallization is an excellent and often overlooked purification technique for solid compounds.[10][11] If you can find a solvent that dissolves your desired product well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures, recrystallization can yield very pure material.[12][13][14] It is particularly useful as a final purification step after chromatography.
Q5: My compound is acid-sensitive. What precautions should I take with silica gel chromatography?
A5: Silica gel is inherently acidic and can cause degradation of acid-labile compounds.[6] To mitigate this, you can either use a deactivated stationary phase, such as neutral alumina, or add a small amount of a base like triethylamine (~0.1-1%) to your mobile phase to neutralize the silica surface.[4]
Experimental Protocols
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a pre-selected solvent system (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the baseline.
-
Visualize: Once the solvent front nears the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp and/or by staining.
-
Analyze: Calculate the Retention Factor (Rf) for each spot.[15] Adjust the solvent system polarity to achieve optimal separation (aim for a significant ΔRf between products, with the main product having an Rf of ~0.3).[16]
Protocol 2: Preparative Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small cotton or glass wool plug, followed by a layer of sand. Dry-pack the column with silica gel (typically 50-100 times the weight of the crude sample). Add another layer of sand on top.
-
Equilibration: Run the chosen eluent through the column until the silica is fully wetted and the packing is stable. Never let the solvent level drop below the top of the sand.[17]
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent. Pipette this solution directly onto the top layer of sand. Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[18]
-
Elution: Carefully add the eluent and apply pressure (using compressed air or a pump) to achieve a steady flow.
-
Fraction Collection: Collect the eluate in fractions (e.g., in test tubes). Monitor the separation by collecting TLC spots from the fractions.
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble when heated.[10]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[13]
-
Cooling: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.[13][14]
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[10]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Data Presentation
Table 1: Example Flash Chromatography Conditions for Thieno[2,3-b]pyridine & Pyridine Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| Substituted Pyridines | Silica Gel | Gradient: 5% to 25% Ethyl Acetate in Hexanes | [19] |
| Thieno[3,2-b]pyridine carboxylate | Silica Gel | 50% Ether in Petroleum Ether | |
| Thieno[2,3-d]pyrimidine carboxylate | Silica Gel | Gradient: Hexane:Ethyl Acetate from 9:1 to 7:3 |
Table 2: Common HPLC Conditions for Pyridine Derivatives
| Separation Mode | Column Type | Mobile Phase Example | Modifier | Reference |
| Reversed-Phase | C18 | Gradient: Water / Acetonitrile | 0.1% Formic Acid | [20] |
| Reversed-Phase | C18 | Acetonitrile / Phosphate Buffer (pH 2) | - | |
| Mixed-Mode | Core-shell mixed-mode | Acetonitrile / Water | Formic Acid or Sulfuric Acid |
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 3. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. labcompare.com [labcompare.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. rsc.org [rsc.org]
- 20. flash-chromatography.com [flash-chromatography.com]
Technical Support Center: Improving the Solubility of 3-Aminothieno[2,3-b]pyridine Derivatives for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-aminothieno[2,3-b]pyridine derivatives in biological assays.
FAQs and Troubleshooting Guides
Issue 1: My 3-aminothieno[2,3-b]pyridine derivative precipitates out of solution when I dilute my DMSO stock in aqueous buffer or cell culture media.
-
Question: Why is my compound precipitating, and what can I do to prevent it?
-
Answer: This is a common issue for hydrophobic compounds like many 3-aminothieno[2,3-b]pyridine derivatives. Precipitation, or "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment. The abrupt change in solvent polarity from a high concentration in DMSO to a primarily aqueous solution can trigger this.
Troubleshooting Steps:
-
Optimize Final Concentration: The simplest solution is often to lower the final concentration of your compound in the assay. Perform a solubility test to determine the maximum soluble concentration in your specific buffer or media.
-
Refine Dilution Technique: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous solution. Instead, use a serial dilution method. Prepare an intermediate dilution in your assay buffer or media, and then add this to the final volume. Adding the compound solution dropwise while gently vortexing can also improve dispersion.[1]
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture media, as solubility often increases with temperature.[1]
-
Leverage Serum Proteins: If your assay allows, the proteins in fetal bovine serum (FBS) can help solubilize hydrophobic compounds. Ensure your media contains serum when preparing dilutions.
-
Consider Co-solvents: If DMSO alone is problematic, a co-solvent system might be beneficial.
-
Issue 2: The compound appears soluble initially but precipitates over time during incubation.
-
Question: My compound solution is clear at the beginning of my experiment, but I see a precipitate after a few hours in the incubator. What is causing this delayed precipitation?
-
Answer: Delayed precipitation can be caused by several factors related to the assay conditions and the compound's stability.
Troubleshooting Steps:
-
Temperature Fluctuations: Ensure your incubator maintains a stable temperature. Repeated warming and cooling can affect solubility.
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium over time. Since 3-aminothieno[2,3-b]pyridine derivatives contain a basic amine group, their solubility can be pH-dependent.[2] Monitor the pH of your medium and consider using a more robust buffering system if significant changes are observed.
-
Compound Stability: The compound itself may be unstable in the aqueous environment over time, leading to degradation and precipitation of less soluble byproducts. Assess the chemical stability of your compound under assay conditions.
-
Evaporation: In long-term experiments, evaporation can increase the compound's concentration, pushing it beyond its solubility limit. Ensure proper humidification in your incubator and use appropriate culture plates or sealing films.[1]
-
Issue 3: I am observing inconsistent results in my biological assays, which I suspect are due to poor solubility.
-
Question: How can I ensure that my compound is fully solubilized and that my assay results are reliable?
-
Answer: Inconsistent results are a hallmark of solubility issues. Ensuring your compound is fully in solution at the tested concentrations is critical for obtaining accurate and reproducible data.
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your compound solutions for any signs of precipitation before and during the assay. A clear solution is a good initial indicator, but microscopic examination may be necessary to detect fine precipitates.
-
Solubility Assessment: Proactively determine the kinetic or thermodynamic solubility of your compound in the specific assay buffer or media you are using. This will define the reliable concentration range for your experiments.
-
Employ Solubility Enhancement Techniques: If the required assay concentration exceeds the compound's intrinsic solubility, you will need to employ a solubilization strategy. The choice of method will depend on the compound's properties and the constraints of the biological assay.
-
Quantitative Data on Solubility Enhancement
The following table summarizes hypothetical solubility data for a representative 3-aminothieno[2,3-b]pyridine derivative ("Thienopyridine-X") to illustrate the potential impact of different formulation strategies. Actual solubility will vary depending on the specific derivative.
| Formulation | Solvent System | Solubility of Thienopyridine-X (µg/mL) | Fold Increase (vs. Aqueous Buffer) | Reference / Notes |
| Aqueous Buffer (PBS, pH 7.4) | Phosphate-Buffered Saline | 0.145 | 1 | Based on data for a similar thienopyridine derivative, ACG-A-04.[3] |
| Co-solvent (5% DMSO in PBS) | 95% PBS, 5% DMSO | 15 | ~103 | DMSO is a common solvent for initial stock solutions, but its final concentration in assays should be kept low (typically <0.5%) to avoid cellular toxicity.[4] |
| Co-solvent (10% Ethanol in PBS) | 90% PBS, 10% Ethanol | 8 | ~55 | Ethanol is another biocompatible co-solvent, but its effects on the biological system should be controlled for. |
| Cyclodextrin Inclusion Complex (10 mM HP-β-CD) | Aqueous Buffer with Hydroxypropyl-β-Cyclodextrin | 50 | ~345 | Cyclodextrins can significantly enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.[5] The degree of enhancement depends on the specific cyclodextrin and compound. |
| Lipid-Based Formulation (Self-Emulsifying) | Lipid/Surfactant/Co-surfactant mixture | >100 | >690 | Lipid-based formulations can be highly effective for very lipophilic compounds, particularly for in vivo studies, but may be more complex to prepare for in vitro assays.[6] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
This protocol describes the preparation of a stock solution using a co-solvent system, which is a common first-line approach for improving solubility in biological assays.
Materials:
-
3-aminothieno[2,3-b]pyridine derivative
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Primary Stock:
-
Weigh out a precise amount of the 3-aminothieno[2,3-b]pyridine derivative into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used. Visually inspect the solution to ensure it is clear.
-
-
Prepare an Intermediate Dilution:
-
Pre-warm your sterile PBS or cell culture medium to 37°C.
-
Perform a serial dilution of the primary DMSO stock into the pre-warmed aqueous solution. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, add 1 µL of the stock to 99 µL of the aqueous solution.
-
Mix gently by pipetting up and down or by gentle vortexing.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution to the final volume of your pre-warmed assay buffer or cell culture medium to achieve the desired final concentration.
-
Gently mix the final solution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay plate.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a cyclodextrin inclusion complex, which can significantly enhance the aqueous solubility of hydrophobic compounds.
Materials:
-
3-aminothieno[2,3-b]pyridine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or aqueous buffer
-
Magnetic stirrer and stir bar
-
Lyophilizer (optional)
Procedure:
-
Determine Molar Ratio: The optimal molar ratio of the drug to cyclodextrin needs to be determined experimentally, but a 1:1 ratio is a common starting point.
-
Prepare Cyclodextrin Solution:
-
Dissolve the desired amount of HP-β-CD in deionized water or your aqueous buffer with stirring. Gentle warming may be required to fully dissolve the cyclodextrin.
-
-
Add the Drug:
-
Slowly add the powdered 3-aminothieno[2,3-b]pyridine derivative to the cyclodextrin solution while stirring continuously.
-
Alternatively, the drug can be dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol) and then added dropwise to the stirring cyclodextrin solution.
-
-
Complexation:
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the drug is encapsulated.
-
-
Isolation of the Complex (Optional):
-
The resulting aqueous solution containing the drug-cyclodextrin complex can often be used directly in biological assays after sterile filtration.
-
For a solid form, the solution can be lyophilized (freeze-dried) to obtain a powder of the inclusion complex. This powder can then be reconstituted in the desired aqueous buffer for the assay.
-
Signaling Pathways and Experimental Workflows
Many 3-aminothieno[2,3-b]pyridine derivatives have been investigated as kinase inhibitors. Below are diagrams of relevant signaling pathways that may be targeted by these compounds, as well as a general workflow for troubleshooting solubility issues.
Workflow for troubleshooting solubility issues.
IKKβ/NF-κB signaling pathway with potential inhibition.
RON kinase signaling pathway with potential inhibition.
Haspin kinase pathway with potential inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Thieno[2,3-b]pyridine Ring System: A Technical Support Guide to Stability in Acidic and Basic Environments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the thieno[2,3-b]pyridine ring system under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during synthesis and derivatization.
Frequently Asked Questions (FAQs)
Q1: How stable is the thieno[2,3-b]pyridine core ring structure to strong acids?
A1: The thieno[2,3-b]pyridine ring system generally exhibits good stability under moderately acidic conditions commonly used in synthetic organic chemistry. For instance, it is stable enough to withstand the use of concentrated sulfuric acid for the partial hydrolysis of a nitrile substituent to a carboxamide.[1] It is also stable to concentrated hydrochloric acid used for pH adjustment to precipitate carboxylic acid derivatives.[2] However, extensive studies on the decomposition of the core ring structure under harsh acidic conditions (e.g., prolonged heating in strong, concentrated acids) are not widely reported in the available literature. Researchers should exercise caution and monitor for any signs of degradation, such as color change or the appearance of unexpected byproducts in TLC or LC-MS analysis.
Q2: What is the stability of the thieno[2,3-b]pyridine ring in the presence of strong bases?
Q3: Can functional groups on the thieno[2,3-b]pyridine ring be modified under acidic or basic conditions without affecting the core structure?
A3: Yes, selective modification of functional groups is a common practice and highlights the stability of the core ring. For example:
-
Basic Hydrolysis: Ethyl esters at the 2-position can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.[3]
-
Acidic Hydrolysis: A nitrile group can be partially hydrolyzed to a carboxamide using concentrated sulfuric acid.[1]
-
Amide Coupling: Carboxylic acid derivatives of thieno[2,3-b]pyridine are routinely used in standard amide coupling reactions, which can be performed under neutral to slightly basic conditions.[3]
Q4: Are there any known conditions that lead to the degradation of the thieno[2,3-b]pyridine ring?
A4: The reviewed literature primarily focuses on the synthesis and functionalization of thieno[2,3-b]pyridine derivatives and does not detail specific conditions that lead to the degradation of the core heterocyclic ring system. While the pyridine ring itself can be degraded by certain microorganisms, this is not typically relevant for standard laboratory conditions.[7][8] Researchers should be aware that highly aggressive reagents or extreme temperatures could potentially lead to decomposition, but specific pathways have not been elucidated in the available resources.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of an Ester or Nitrile Group
| Symptom | Possible Cause | Suggested Solution |
| Starting material (ester or nitrile) remains after the reaction. | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base. 3. Poor solubility of the starting material. | 1. Prolong the reaction time and/or cautiously increase the temperature while monitoring for potential degradation. 2. For basic hydrolysis of esters, ensure a sufficient excess of hydroxide is used (e.g., 4 M NaOH).[3] For nitrile hydrolysis, use concentrated acid.[1] 3. Add a co-solvent such as dioxane or THF to improve solubility. |
| Formation of multiple unexpected products. | The reaction conditions are too harsh, potentially affecting other functional groups on the molecule. | Use milder conditions. For ester hydrolysis, consider enzymatic hydrolysis or alternative reagents like lithium hydroxide. For nitrile hydrolysis, explore enzyme-based methods or milder acid catalysts if applicable. |
Issue 2: Unexpected Side Reactions During Acid/Base Treatment
| Symptom | Possible Cause | Suggested Solution |
| An additional product is observed with a mass corresponding to the loss of a protecting group. | Acid- or base-labile protecting groups (e.g., Boc, trityl) are present on the molecule and are being cleaved under the reaction conditions. | Review the stability of all protecting groups under the intended acidic or basic conditions. If necessary, choose a more robust protecting group for that functionality. |
| Polymerization or extensive decomposition is observed. | The specific substitution pattern on your thieno[2,3-b]pyridine derivative may render it less stable under the chosen conditions. | Perform the reaction at a lower temperature and monitor carefully. Consider alternative synthetic routes that avoid harsh acidic or basic steps. |
Experimental Protocols
Protocol 1: Basic Hydrolysis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
This protocol is adapted from methodologies used in the synthesis of thieno[2,3-b]pyridine derivatives.[3]
Materials:
-
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
-
Dioxane
-
4 M Sodium Hydroxide (aqueous)
-
Hydrochloric Acid (for acidification)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate starting material in dioxane.
-
Add an excess of 4 M aqueous sodium hydroxide solution to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating, monitoring the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to a pH of approximately 4.[2]
-
The resulting carboxylic acid should precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Visualizations
Caption: Workflow for Hydrolysis and Amide Coupling.
Caption: Troubleshooting Incomplete Hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. THIENO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine degradation and heterocyclic nitrification by Bacillus coagulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of 3-Aminothieno[2,3-b]pyridine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of 3-aminothieno[2,3-b]pyridine analogs.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC purification method for 3-aminothieno[2,3-b]pyridine analogs?
A1: A good starting point for method development is reverse-phase HPLC (RP-HPLC) due to its versatility.[1][2] A common setup includes a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1] Given the basic nature of the pyridine ring, using a mobile phase with a slightly acidic pH (e.g., pH 2.5-4) can help to ensure consistent protonation of the analytes and improve peak shape.[1] A gradient elution, starting with a low percentage of organic modifier and gradually increasing it, is often effective for separating compounds with a range of polarities.[1]
Q2: Which stationary phase is most suitable for the purification of polar 3-aminothieno[2,3-b]pyridine analogs?
A2: While C18 is a common first choice, for highly polar analogs, alternative stationary phases may provide better retention and selectivity. Polar-embedded columns or columns designed for aqueous mobile phases can prevent phase collapse and offer different selectivity. For particularly challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reverse-phase chromatography.
Q3: How can I improve the resolution between my target compound and closely related impurities?
A3: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Adjusting the pH of the mobile phase can alter the ionization state of your compounds and impurities, leading to changes in retention and potentially better separation. You can also evaluate different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.
-
Modify the gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the stationary phase: Switching to a column with a different chemistry (e.g., a phenyl-hexyl column) can provide alternative selectivity.
-
Adjust the temperature: Lowering the temperature can sometimes improve resolution, but it may also increase backpressure.
Q4: Are there any special considerations for handling and preparing samples of 3-aminothieno[2,3-b]pyridine analogs for HPLC?
A4: Yes, proper sample preparation is crucial for good chromatographic results. Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase composition to avoid peak distortion. Filtering the sample through a 0.22 or 0.45 µm filter before injection is highly recommended to remove any particulate matter that could clog the column.
Troubleshooting Guide
Peak Shape Problems
Q: My peaks are tailing. What are the common causes and how can I fix this?
A: Peak tailing is a common issue when analyzing basic compounds like 3-aminothieno[2,3-b]pyridine analogs. The primary cause is often the interaction of the basic amine groups with acidic residual silanol groups on the silica-based stationary phase.
Here are some troubleshooting steps:
-
Lower the mobile phase pH: Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a pH of 2.5-3.5) will protonate the silanol groups, reducing their interaction with your basic analytes.
-
Use a base-deactivated column: Modern HPLC columns are often end-capped to minimize the number of free silanol groups. Using a high-quality, base-deactivated column can significantly improve peak shape for basic compounds.
-
Add a competing base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. However, be aware that TEA can be difficult to remove from the column and may interfere with MS detection.
-
Reduce sample overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.
Q: I am observing peak fronting. What could be the issue?
A: Peak fronting is less common than tailing but can occur under certain conditions.
-
Sample overload: This is a common cause of fronting. Reduce the amount of sample injected onto the column.
-
Sample solvent effects: If your sample is dissolved in a solvent stronger than your mobile phase, it can cause the analyte band to spread and lead to fronting. Ensure your sample solvent is compatible with and ideally weaker than the initial mobile phase.
-
Column degradation: A void at the head of the column can sometimes cause peak fronting. This may require column replacement.
Retention Time Issues
Q: My retention times are drifting. What should I check?
A: Drifting retention times can be caused by several factors:
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your run, especially when using a new mobile phase or after the system has been idle.
-
Mobile phase composition: Inaccurate mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase and ensure accurate mixing.
-
Temperature fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a stable temperature.
-
Pump performance: Inconsistent flow from the pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and delivering a consistent flow rate.
Q: My compound is not retained on the C18 column. What are my options?
A: Poor retention of polar compounds on a C18 column is a common challenge.
-
Use a more polar stationary phase: Consider a polar-embedded or an AQ-type C18 column designed for use with highly aqueous mobile phases.
-
Try HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.
-
Ion-pairing chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes on a reverse-phase column.
Experimental Protocols
Below are example HPLC methods that can be used as a starting point for the purification of 3-aminothieno[2,3-b]pyridine analogs.
General Analytical RP-HPLC Method
This method is suitable for initial purity assessment and reaction monitoring.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5-10 µL |
Preparative RP-HPLC Method
This method can be scaled for the purification of larger quantities of material.
| Parameter | Condition |
| Column | C18, 19 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Optimized based on analytical run (e.g., 20-60% B over 30 minutes) |
| Flow Rate | 15-20 mL/min |
| Detection | UV at a wavelength of maximum absorbance for the target compound |
| Injection Volume | Dependent on sample concentration and column loading capacity |
Data Presentation
The following table summarizes typical HPLC conditions used for the analysis of 3-aminothieno[2,3-b]pyridine-2-carboxamide analogs, based on published data.[3][4]
| Compound Type | Column | Mobile Phase | Gradient/Isocratic | Flow Rate | Detection |
| Substituted 3-aminothieno[2,3-b]pyridine-2-carboxamides | C18 (e.g., Agilent ZORBAX Eclipse Plus) | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient: 5-95% B over 7 min, hold at 95% B for 2 min, return to 5% B over 1 min | 0.8 mL/min | UV (diode array detector) |
| Tetrahydrothieno[3,2-c]pyridine Derivative | J'Sphere ODS-H80, 150 mm x 4.6 mm, 5µm | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile | Gradient: 10-90% B over 45 min, then 90-10% B over 10 min, then 10% B for 5 min | 1.0 mL/min | UV at 220 nm |
Mandatory Visualization
Caption: General experimental workflow for HPLC purification.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold has emerged as a promising framework in the development of novel therapeutic agents, demonstrating a range of biological activities. This guide provides an objective comparison of the performance of various analogs, supported by experimental data from recent studies, with a focus on their antitubercular and anticancer properties.
Data Presentation
The biological activities of different 3-aminothieno[2,3-b]pyridine-2-carboxamide analogs are summarized in the tables below. Table 1 details the antitubercular activity against Mycobacterium tuberculosis and cytotoxicity against the HepG2 cell line. Table 2 presents the anticancer activity of a series of thieno[3,2-b]pyridine derivatives (a closely related scaffold) against the HepG2 human cancer cell line.
Table 1: Antitubercular Activity and Cytotoxicity of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Analogs [1]
| Compound | Substituents | M. tuberculosis IC90 (μM) | HepG2 IC50 (μM) |
| 11m | 4-H | >100 | >100 |
| 11n | 4-CH3 | >100 | 27 |
| 7a-g | Unsubstituted at 4- and 6-positions | >100 | >100 |
| 17af | (details not specified) | 1.2 | 19 |
IC90: The concentration required to inhibit the growth of M. tuberculosis by 90%. IC50: The concentration required to inhibit the growth of HepG2 cells by 50%. Data is a summary from the cited literature.
Table 2: Anticancer Activity of Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylate Derivatives against HepG2 Cells [2][3]
| Compound | R | GI50 (μM) |
| 2f | 3-aminophenyl | 1.2 |
| Ellipticine (Control) | - | 2.9 |
GI50: The concentration required to inhibit the cell growth by 50%. Data is a summary from the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Minimum Inhibitory Concentration (IC90) against Mycobacterium tuberculosis
The activity of the 3-aminothieno[2,3-b]pyridine-2-carboxamide analogs against Mycobacterium tuberculosis H37Rv was determined by measuring the growth inhibition.[4][5][6]
-
Bacterial Culture: M. tuberculosis H37Rv was grown in 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Assay Preparation: The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A serial dilution of each compound was prepared in a 96-well microtiter plate.
-
Inoculation: The bacterial culture was diluted to a specific optical density (e.g., OD600 of 0.01) and added to each well of the microtiter plate containing the compound dilutions.
-
Incubation: The plates were incubated at 37°C for a period of 5-7 days.
-
Data Analysis: After incubation, bacterial growth was measured by reading the optical density at 590 nm or by using a resazurin-based assay. The IC90 value, the concentration of the compound that inhibits 90% of bacterial growth, was calculated from the dose-response curves.[7]
Cytotoxicity Assessment using MTT Assay
The cytotoxicity of the compounds against human cancer cell lines (e.g., HepG2) was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10][11]
-
Cell Culture: Human cancer cells were cultured in an appropriate medium (e.g., DMEM for HepG2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl). The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curves.
Mandatory Visualization
Synthesis Workflow for 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
The following diagram illustrates a general synthetic route for the preparation of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides.
Caption: General synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repositorio.utad.pt [repositorio.utad.pt]
- 3. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. protocols.io [protocols.io]
- 10. atcc.org [atcc.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivatives and Established Anti-Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology research is continually evolving, with a pressing need for novel therapeutic agents that exhibit enhanced efficacy and selectivity against cancer cells. Among the promising heterocyclic compounds under investigation, 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives have emerged as a significant class of molecules with potent anti-cancer properties. This guide provides a comprehensive comparison of these derivatives against well-established anti-cancer drugs, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Cytotoxicity Profile: A Head-to-Head Comparison
The anti-proliferative activity of novel compounds is a primary indicator of their potential as cancer therapeutics. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of various 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives against a panel of human cancer cell lines, juxtaposed with the performance of standard chemotherapeutic agents.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| Thieno[2,3-b]pyridine Derivative 1 | A549 | Lung Carcinoma | 2.75 |
| Thieno[2,3-b]pyridine Derivative 2 | SKOV3 | Ovarian Cancer | 1.91 |
| Doxorubicin | A549 | Lung Carcinoma | ~50 |
| Thieno[2,3-b]pyridine Derivative 3b | CCRF-CEM | Leukemia | 2.580 ± 0.550 |
| Thieno[2,3-b]pyridine Derivative 3b | CEM/ADR5000 | Multidrug-Resistant Leukemia | 4.486 ± 0.286 |
| Doxorubicin | CCRF-CEM | Leukemia | N/A |
| A potent Thieno[2,3-b]pyridine Derivative | HCT-116 | Colorectal Carcinoma | 0.08 - 0.25 |
| A potent Thieno[2,3-b]pyridine Derivative | MDA-MB-468 | Breast Cancer | 0.08 - 0.25 |
| A potent Thieno[2,3-b]pyridine Derivative | MDA-MB-231 | Breast Cancer | 0.08 - 0.25 |
Note: The IC50 values are compiled from multiple studies and experimental conditions may vary.
Mechanisms of Action: Targeting Key Signaling Pathways
3-Aminothieno[2,3-b]pyridine-2-carboxamide derivatives have been shown to exert their anti-cancer effects through the inhibition of several key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and patient selection.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is a common feature in many cancers. Certain thienopyridine derivatives have demonstrated potent inhibitory activity against EGFR.
Caption: EGFR Signaling Pathway Inhibition.
Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition
PI-PLC is another crucial enzyme in signal transduction, regulating processes like cell proliferation and differentiation. Thienopyridine derivatives have been identified as potential inhibitors of PI-PLC.
Caption: PI-PLC Signaling Pathway Inhibition.
LIM Kinase 1 (LIMK1) Inhibition
LIMK1 is a key regulator of actin dynamics and is implicated in cancer cell invasion and metastasis. The discovery of thienopyridine derivatives as LIMK1 inhibitors opens up new avenues for targeting cancer cell motility.
Caption: LIMK1 Signaling Pathway Inhibition.
Experimental Protocols: A Guide to Key Assays
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the key experiments used to evaluate the anti-cancer properties of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the thienopyridine derivatives and control drugs. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis using Propidium Iodide Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.
Conclusion
3-Aminothieno[2,3-b]pyridine-2-carboxamide derivatives represent a promising class of anti-cancer agents with potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action, involving the inhibition of key signaling pathways such as EGFR, PI-PLC, and LIMK1, provides a strong rationale for their further development. The experimental data presented in this guide, alongside detailed protocols, offers a valuable resource for researchers in the field of oncology and drug discovery. Continued investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical benefits for cancer patients.
A Comparative Analysis of the Cytotoxic Effects of a 3-Aminothieno[2,3-b]pyridine Derivative and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of a representative 3-aminothieno[2,3-b]pyridine derivative and the widely used chemotherapeutic agent, cisplatin. The information presented is collated from various scientific studies to offer a comprehensive overview supported by experimental data.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Among the diverse heterocyclic compounds explored, 3-aminothieno[2,3-b]pyridine derivatives have emerged as a promising class of molecules with potent cytotoxic activities against various cancer cell lines.[1][2] This guide focuses on a comparative analysis of a representative derivative from this class against cisplatin, a cornerstone of chemotherapy for various solid tumors.[3] Cisplatin's mechanism of action primarily involves binding to nuclear DNA, forming adducts that trigger apoptosis.[4][5] However, its clinical utility is often limited by severe side effects and the development of drug resistance.[3] This comparison aims to provide researchers with a data-driven perspective on the potential of 3-aminothieno[2,3-b]pyridine derivatives as alternative or complementary anticancer agents.
Cytotoxicity Profile: A Quantitative Comparison
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for a representative 3-aminothieno[2,3-b]pyridine derivative and cisplatin against various cancer cell lines, as determined by the MTT assay. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and exposure time.
Table 1: Cytotoxicity (IC50 in µM) of a 3-Aminothieno[2,3-b]pyridine Derivative against Various Cancer Cell Lines
| Cancer Cell Line | Derivative/Compound | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 (Breast) | Compound 7 | 3.67 (µg/mL) | 48 | |
| MCF-7 (Breast) | Compound 9c | 3.46 (µg/mL) | 48 | [6] |
| MCF-7 (Breast) | Pyridine-urea 8e | 0.22 | 48 | |
| HepG2 (Liver) | Compound 7 | 4.65 (µg/mL) | 48 | [6] |
| HepG2 (Liver) | Compound 9c | 1.19 (µg/mL) | 48 | [6] |
| CCRF-CEM (Leukemia) | Compound 3b | 2.580 ± 0.550 | Not Specified | [7][8] |
| CEM/ADR5000 (Leukemia) | Compound 3b | 4.486 ± 0.286 | Not Specified | [7][8] |
Table 2: Cytotoxicity (IC50 in µM) of Cisplatin against Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 (Breast) | ~5-20 | 48 | [3][9] |
| MCF-7 (Breast) | >50 | 48 | [9] |
| HeLa (Cervical) | ~3.69 - 12.43 | 24 | [10] |
| HepG2 (Liver) | ~5-30 | 48 | [3] |
| A549 (Lung) | ~10-20 | 48 | [9] |
Note: A meta-analysis has shown significant heterogeneity in the reported IC50 values for cisplatin across different studies, even for the same cell line and exposure time.[3]
Experimental Protocols
The data presented in this guide is primarily based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (3-aminothieno[2,3-b]pyridine derivative or cisplatin). A control group with vehicle-treated cells is also included.[12]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.[11]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.[12]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathways
The cytotoxic effects of both the 3-aminothieno[2,3-b]pyridine derivative and cisplatin are mediated through distinct signaling pathways, ultimately leading to apoptosis or cell death.
3-Aminothieno[2,3-b]pyridine Derivative Signaling Pathway
Several 3-aminothieno[2,3-b]pyridine derivatives have been shown to exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as phosphoinositide-specific phospholipase C (PI-PLC) and epidermal growth factor receptor (EGFR) kinase.[1][2] Inhibition of these pathways can disrupt downstream signaling cascades that are crucial for cell growth, survival, and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational modeling of apoptotic signaling pathways induced by cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. static.igem.wiki [static.igem.wiki]
Comparative study of different synthetic routes to the thieno[2,3-b]pyridine scaffold
The thieno[2,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The growing interest in this privileged structure has driven the development of diverse synthetic strategies for its construction. This guide provides a comparative study of the most prominent synthetic routes to the thieno[2,3-b]pyridine scaffold, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and disadvantages to aid researchers in selecting the most suitable pathway for their specific needs.
Gewald Reaction followed by Cyclization
One of the most versatile and widely employed methods for synthesizing thieno[2,3-b]pyridines involves a two-step sequence: the initial construction of a 2-aminothiophene ring via the Gewald reaction, followed by the annulation of the pyridine ring.
The Gewald reaction is a multi-component condensation of a ketone or aldehyde, an α-cyanoester or related active methylene nitrile, and elemental sulfur in the presence of a base. This reaction provides a straightforward route to highly substituted 2-aminothiophenes, which are key intermediates for the subsequent cyclization to form the thieno[2,3-b]pyridine system.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Gewald Reaction Intermediate)
A mixture of cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) is suspended in ethanol (12 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Triethylamine (1.0 mmol) is added as a catalyst, and the reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Quantitative Data for the Gewald Reaction
The Gewald reaction is known for its generally good to excellent yields under various conditions. The choice of catalyst, solvent, and reaction conditions can significantly influence the outcome.
| Entry | Carbonyl Compound | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Piperidinium borate (20) | EtOH/H₂O (9:1) | 100 | 20 min | 96 | [1] |
| 2 | Acetone | Ethyl cyanoacetate | Morpholine | Solvent-free | Room Temp | - | - | [2] |
| 3 | 4-Methylcyclohexanone | Malononitrile | Triethylamine | Water | Room Temp | - | 98 | [3] |
| 4 | Cyclopentanone | Malononitrile | Nano-ZnO (2.5) | - | 100 | 6 h | 86 | [3] |
| 5 | Butanone | Malononitrile | NaAlO₂ | Ethanol | - | 10 h | 94 | [3] |
Subsequent Cyclization to Thieno[2,3-b]pyridine
The 2-aminothiophene intermediate can be cyclized to the thieno[2,3-b]pyridine scaffold through various methods, most notably the Friedländer annulation, which involves the reaction with a 1,3-dicarbonyl compound or its equivalent under acidic or basic conditions.
Logical Workflow for Gewald Reaction and Subsequent Cyclization
Friedländer Annulation
The Friedländer annulation is a classical and straightforward method for the synthesis of quinolines and related heterocyclic systems, including thieno[2,3-b]pyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In the context of thieno[2,3-b]pyridine synthesis, a 2-aminothiophene-3-carbaldehyde or a 3-acyl-2-aminothiophene serves as the key starting material.
A variety of catalysts can be employed to promote the Friedländer reaction, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, SnCl₄), and more recently, various solid-supported and nanocatalysts.[2]
Experimental Protocol: Friedländer Synthesis of a Thieno[2,3-b]pyridine Derivative
To a solution of the 2-aminothiophene-3-carbaldehyde (1.0 mmol) and a ketone (e.g., acetone, 1.2 mmol) in a suitable solvent such as ethanol or toluene, a catalytic amount of a catalyst (e.g., p-toluenesulfonic acid, 10 mol%) is added. The mixture is heated to reflux and the reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired thieno[2,3-b]pyridine.
Quantitative Data for the Friedländer Annulation
The yields of the Friedländer reaction can vary widely depending on the substrates and the catalytic system used.
| Entry | 2-Aminothiophene Precursor | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Amino-3-cyanothiophene | Various ketones | Yb(OTf)₃ | - | - | - | [3] |
| 2 | 2-Amino-3-cyanothiophene | Various ketones | BF₃·Et₂O, ZnCl₂ | - | - | - | [3] |
| 3 | 2-Amino-3-cyanothiophene | Various ketones | POCl₃ | - | - | - | [3] |
| 4 | 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃ | - | - | - | [4] |
| 5 | o-Aminoaromatic aldehydes | Methyl ketones | TABO | - | - | 65-84 | [1] |
Reaction Pathway for Friedländer Annulation```dot
Transition-Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, have also been applied to the synthesis of the thieno[2,3-b]pyridine scaffold. These methods often involve the formation of key C-C or C-S bonds in a controlled and efficient manner. Palladium-catalyzed reactions, such as Sonogashira, Heck, and Suzuki couplings, followed by a cyclization step, are common strategies.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Thieno[2,3-b]pyridine
A mixture of a 2-chloro-3-iodopyridine (1.0 mmol), a terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in a suitable solvent system like triethylamine and THF is stirred under an inert atmosphere at room temperature until the starting materials are consumed (as monitored by TLC). The resulting 2-chloro-3-alkynylpyridine is then subjected to a cyclization reaction with a sulfur source, such as sodium sulfide, in a polar aprotic solvent like DMF at an elevated temperature to afford the thieno[2,3-b]pyridine product.
Quantitative Data for Transition-Metal-Catalyzed Syntheses
The yields for these multi-step sequences are generally moderate to good, with the advantage of introducing a wide range of substituents.
| Entry | Coupling Type | Catalyst | Key Intermediate | Cyclization Condition | Overall Yield (%) | Reference |
| 1 | Sonogashira | Pd(PPh₃)₂Cl₂/CuI | 2-Chloro-3-alkynylpyridine | Na₂S, DMF | - | [2] |
| 2 | C-H Arylation | Pd(OAc)₂ | 2-(Pyridin-2-yl)thieno[3,2-b]pyridine | - | 41-91 | [1] |
Comparative Summary
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Gewald Reaction/Cyclization | Two-step, multi-component initial reaction. | High convergence, readily available starting materials, wide substrate scope, good yields. | Requires a subsequent cyclization step, which may add to the overall step count. |
| Friedländer Annulation | Convergent, forms the pyridine ring. | Often a one-step cyclization from an appropriate thiophene precursor, good functional group tolerance. | The synthesis of the required 2-aminothiophene-3-carbonyl precursor can be multi-stepped. |
| Thorpe-Ziegler Cyclization | Intramolecular cyclization of a dinitrile. | Efficient for the formation of the thiophene ring, often proceeds in high yields. | The starting 2-chloronicotinonitriles may not be readily available for all desired substitution patterns. |
| Transition-Metal Catalysis | Stepwise construction using cross-coupling. | High degree of control over substitution patterns, allows for late-stage functionalization. | Often requires multi-step sequences, use of expensive and potentially toxic metal catalysts, may require inert atmosphere conditions. |
Conclusion
The synthesis of the thieno[2,3-b]pyridine scaffold can be achieved through a variety of effective methods. The choice of the most appropriate route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The Gewald reaction followed by cyclization offers a highly convergent and versatile approach for accessing a wide range of derivatives. The Friedländer annulation provides a direct method for pyridine ring formation, while the Thorpe-Ziegler cyclization is an efficient strategy for constructing the thiophene ring. For more complex and specifically functionalized targets, transition-metal-catalyzed methods offer unparalleled precision. By understanding the strengths and limitations of each of these synthetic pathways, researchers can make informed decisions to efficiently access this important class of heterocyclic compounds for further investigation in drug discovery and materials science.
References
- 1. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-Aminothieno[2,3-b]pyridine-Based LIMK1 Inhibitors with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-aminothieno[2,3-b]pyridine-based LIMK1 inhibitors against other prominent classes of kinase inhibitors targeting the LIMK pathway. The data presented is compiled from various studies to offer a comprehensive overview of their biochemical potency, cellular activity, selectivity, and pharmacokinetic properties.
Introduction to LIMK1 Inhibition
LIM domain kinases (LIMK1 and LIMK2) are key regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. This regulatory role in cytoskeletal organization makes LIMKs attractive therapeutic targets for a range of diseases, including cancer, neurological disorders, and glaucoma. The development of potent and selective LIMK1 inhibitors is an active area of research, with several chemical scaffolds demonstrating promising activity. Among these, the 3-aminothieno[2,3-b]pyridine core has emerged as a promising starting point for the development of novel LIMK1 inhibitors.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of a representative 3-aminothieno[2,3-b]pyridine-based inhibitor and other well-characterized LIMK inhibitors against LIMK1 and LIMK2.
| Compound Class | Representative Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Source |
| 3-Aminothieno[2,3-b]pyridine | Compound 1 (Sleebs et al.) | 140 | >10,000 | [1] |
| Aminothiazole | BMS-5 (LIMKi3) | 7 | 8 | [2] |
| Sulfamoylbenzamide (Allosteric) | TH-257 | 84 | 39 | [3] |
| Pyrrolopyrimidine | LX7101 | 24 | 1.6 | [4] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Cellular Activity
Evaluating the activity of inhibitors in a cellular context is crucial to understand their potential therapeutic efficacy. The following table presents data from various cell-based assays, including NanoBRET technology to measure target engagement and AlphaLISA to quantify the phosphorylation of the LIMK substrate, cofilin.
| Compound Class | Representative Compound | Cellular Target Engagement (NanoBRET IC50, nM) - LIMK1 | Cellular Target Engagement (NanoBRET IC50, nM) - LIMK2 | p-Cofilin Inhibition (AlphaLISA IC50, nM) | Source | | --- | --- | --- | --- | --- | | 3-Aminothieno[2,3-b]pyridine | Data not available | Data not available | Data not available | Data not available | | | Aminothiazole | BMS-5 (LIMKi3) | 18 | 23 | 41 |[4] | | Sulfamoylbenzamide (Allosteric) | TH-257 | 238 | 91 | 17 |[3] | | Pyrrolopyrimidine | LX7101 | 110 | 17 | 140 |[4] |
Kinase Selectivity
The selectivity of a kinase inhibitor is paramount to minimize off-target effects and potential toxicity. Kinome-wide screening provides a comprehensive profile of an inhibitor's activity against a large panel of kinases.
| Compound Class | Representative Compound | Selectivity Score (S10 @ 1µM)¹ | Primary Off-Targets | Source |
| 3-Aminothieno[2,3-b]pyridine | Data not available | Data not available | Data not available | |
| Aminothiazole | BMS-5 (LIMKi3) | 0.031 | CLK2, DYRK1A/1B, GSK3A/B | [4] |
| Sulfamoylbenzamide (Allosteric) | TH-257 | 0.002 | None identified | [3] |
| Pyrrolopyrimidine | LX7101 | 0.12 | ROCK1/2, PKA, CAMK2D | [4] |
¹Selectivity score (S10 @ 1µM) is the number of kinases with >90% inhibition at 1µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
Pharmacokinetic Properties
The pharmacokinetic profile of a compound determines its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a drug.
| Compound Class | Representative Compound | Human Microsomal Stability (T½, min) | Rat Microsomal Stability (T½, min) | In Vivo Data Highlights | Source | | --- | --- | --- | --- | --- | | 3-Aminothieno[2,3-b]pyridine | Data not available | Data not available | Data not available | Data not available | | | Aminothiazole | BMS-5 (LIMKi3) | >120 | 58 | Good brain penetration reported |[4] | | Sulfamoylbenzamide (Allosteric) | TH-257 | <5 | <5 | Rapid in vitro clearance suggests unsuitability for in vivo studies |[3] | | Pyrrolopyrimidine | LX7101 | 10 | 11 | Developed for topical ocular administration |[4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the LIMK1 signaling pathway and a general workflow for kinase inhibitor evaluation.
Caption: The LIMK1 signaling pathway, a key regulator of actin dynamics.
Caption: A generalized experimental workflow for the evaluation of kinase inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Representative)
This protocol is a generalized representation for determining the IC50 of an inhibitor against LIMK1.
-
Reagents and Materials:
-
Recombinant human LIMK1 enzyme.
-
Cofilin substrate (e.g., recombinant human cofilin-1).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Test compounds (serially diluted in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 100 nL) of the diluted compounds to the assay plate.
-
Prepare a master mix containing the LIMK1 enzyme and cofilin substrate in assay buffer.
-
Dispense the enzyme/substrate mix into the wells of the assay plate.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Target Engagement Assay (NanoBRET™ - Representative)
This protocol outlines a general procedure for measuring the engagement of an inhibitor with LIMK1 in live cells.
-
Reagents and Materials:
-
HEK293 cells.
-
Plasmid encoding LIMK1 fused to NanoLuc® luciferase.
-
NanoBRET™ tracer.
-
Opti-MEM® I Reduced Serum Medium.
-
Test compounds (serially diluted in DMSO).
-
White, tissue culture-treated 96-well plates.
-
-
Procedure:
-
Transfect HEK293 cells with the LIMK1-NanoLuc® fusion plasmid.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cell suspension at the desired final concentration.
-
Dispense the cell/tracer suspension into the wells of the assay plate.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate for a defined period (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Read the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence measurements.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The 3-aminothieno[2,3-b]pyridine scaffold represents a promising starting point for the development of novel LIMK1 inhibitors. While the currently available public data on this specific class is not as comprehensive as for some other well-established LIMK inhibitors like BMS-5 or TH-257, initial findings indicate good biochemical potency and selectivity for LIMK1 over LIMK2.
A direct, objective comparison is challenging due to the lack of head-to-head studies under uniform experimental conditions. The provided data, compiled from various sources, highlights the strengths and weaknesses of different inhibitor classes. Allosteric inhibitors like TH-257 demonstrate excellent selectivity, a highly desirable trait for a therapeutic candidate, though they may suffer from poor pharmacokinetic properties. ATP-competitive inhibitors such as BMS-5 show high potency but may have more off-target effects.
Further research, including comprehensive kinome-wide selectivity profiling and in vivo pharmacokinetic and efficacy studies for the 3-aminothieno[2,3-b]pyridine-based inhibitors, is necessary to fully elucidate their therapeutic potential in comparison to other classes of LIMK inhibitors.
References
- 1. Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-Aminothieno[2,3-b]pyridine Drug Candidates: A Comparative Guide
This guide provides a comparative analysis of 3-aminothieno[2,3-b]pyridine drug candidates, focusing on validating their potential mechanisms of action against various biological targets. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data and detailed protocols to facilitate further investigation and development of this promising class of compounds.
Data Presentation: Comparative Analysis of Biological Activity
The following tables summarize the quantitative data for 3-aminothieno[2,3-b]pyridine candidates and their alternatives across different biological targets. This allows for a direct comparison of their potency and potential therapeutic applications.
Table 1: LIMK1 Inhibition
| Compound | Target | IC50 (nM) | Reference |
| 3-Aminothieno[2,3-b]pyridine Derivative (LIMKi3/BMS5) | LIMK1 | 7 | [1] |
| 3-Aminothieno[2,3-b]pyridine Derivative (LIMKi3/BMS5) | LIMK2 | 8 | [1] |
| Pyr1 | LIMK1 | 50 | [1][2] |
| Pyr1 | LIMK2 | 75 | [1][2] |
Table 2: Src Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| 3-Amino-thieno[2,3-b]pyridine Derivative | c-Src | Varies | [3] |
| Dasatinib | Src | <1.0 | |
| Bosutinib | Src | 1.2 | |
| Saracatinib | c-Src | 2.7 |
Table 3: Acetylcholinesterase (AChE) Inhibition
| Compound | Target | IC50 (µM) | Reference |
| 3-Aminothieno[2,3-b]pyridine Derivative | AChE | Varies | |
| Donepezil | AChE | 0.021 | [4] |
| Galantamine | AChE | 2.28 | [4] |
| Rivastigmine | AChE | 0.0043 | [4] |
Table 4: Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition
| Compound | Target | IC50 (µM) | Reference |
| 3-Aminothieno[2,3-b]pyridine Derivative | PI-PLC | Varies | |
| U-73122 | PLC | 1-2.1 | [5] |
| U-73122 | PLC-β3 | ~6 |
Table 5: M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulation
| Compound | Target | EC50 (nM) | Reference |
| ML253 (3-amino-thieno[2,3-b]pyridine derivative) | Human M4 | 56 | [6][7] |
| ML253 (3-amino-thieno[2,3-b]pyridine derivative) | Rat M4 | 176 | [6][7] |
| VU0467485/AZ13713945 | Human M4 | 78.8 | [8] |
| VU0467485/AZ13713945 | Rat M4 | 26.6 | [8] |
Table 6: Anti-Mycobacterial Activity
| Compound | Target Organism/Enzyme | MIC (µM) | Reference |
| 3-Aminothieno[2,3-b]pyridine Derivatives | Mycobacterium tuberculosis | Varies | |
| MD3 | Mycobacterium tuberculosis LepB | 17.7 (MIC99) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Kinase Inhibition Assays (LIMK1 and Src)
Objective: To determine the in vitro inhibitory activity of 3-aminothieno[2,3-b]pyridine compounds against specific kinases.
Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition is determined by the reduction in phosphorylation in the presence of the test compound. A common method is a radiometric assay using [γ-³²P]ATP.
Materials:
-
Purified recombinant kinase (e.g., LIMK1, Src)
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the reaction buffer.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To measure the ability of 3-aminothieno[2,3-b]pyridine compounds to inhibit the activity of acetylcholinesterase.
Principle: This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.[3][10][11][12]
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, AChE solution, and DTNB solution to each well.
-
Add the test compound at various concentrations. Include a solvent control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 25°C.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each compound concentration compared to the control.
-
Calculate the IC50 value from the dose-response curve.[10]
M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Assay (Calcium Mobilization)
Objective: To evaluate the ability of 3-aminothieno[2,3-b]pyridine compounds to potentiate the activity of acetylcholine (ACh) at the M4 receptor.
Principle: M4 receptors are Gαi/o-coupled. To enable a calcium-based readout, they are co-expressed in a host cell line (e.g., CHO or HEK293) with a promiscuous G-protein like Gαqi5, which links receptor activation to the phospholipase C (PLC) pathway and subsequent intracellular calcium release. This calcium flux is measured using a fluorescent calcium indicator.[13]
Materials:
-
CHO or HEK293 cells stably co-expressing the human M4 receptor and Gαqi5
-
Black, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer
-
Acetylcholine (ACh) solution
-
Test compounds (potential PAMs) dissolved in DMSO
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Seed the cells into 96-well plates and incubate overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the wells and incubate.
-
Add a sub-maximal (EC20) concentration of ACh to the wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Analyze the data to determine the potentiation of the ACh response by the test compound.
-
Calculate the EC50 value for the PAM activity from the concentration-response curve.[13]
Anti-Mycobacterial Growth Inhibition Assay
Objective: To determine the minimum inhibitory concentration (MIC) of 3-aminothieno[2,3-b]pyridine compounds against Mycobacterium tuberculosis.
Principle: The assay measures the ability of a compound to inhibit the growth of M. tuberculosis in a liquid culture medium. Growth inhibition is typically determined by measuring optical density or using a growth indicator like resazurin. For target-specific validation against LepB, a strain with reduced LepB expression can be used, where hypersensitivity to the compound would suggest on-target activity.
Materials:
-
Mycobacterium tuberculosis H37Rv (or a specific mutant strain)
-
Middlebrook 7H9 broth supplemented with OADC and Tween 80
-
Test compounds dissolved in DMSO
-
96-well plates
-
Resazurin solution
-
Plate reader for absorbance or fluorescence
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for a specified period (e.g., 7-14 days).
-
After incubation, add the resazurin solution to all wells and incubate for another 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of 3-aminothieno[2,3-b]pyridine drug candidates.
Caption: LIMK1 Signaling Pathway and Inhibition.
Caption: Src Kinase Signaling Pathway and Inhibition.
Caption: M4 Receptor Positive Allosteric Modulation.
Caption: Workflow for Kinase Inhibition Assay.
References
- 1. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a selective M₄ positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Revolutionizing Cancer Therapy: A Comparative Analysis of Novel Thieno[2,3-b]pyridines Against Standard-of-Care Treatments
For Immediate Release
In the relentless pursuit of more effective cancer therapeutics, a novel class of compounds, thieno[2,3-b]pyridines, has emerged as a promising contender, demonstrating potent anti-cancer activity across a spectrum of malignancies. This guide provides a comprehensive benchmark of the efficacy of these innovative compounds against established standard-of-care treatments for several cancer types, supported by experimental data. The findings suggest that thieno[2,3-b]pyridines not only exhibit significant cytotoxicity against cancer cells but, in some cases, may offer advantages over current therapeutic options.
Executive Summary
Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, including the Phosphoinositide Phospholipase C (PLC) pathway and the DNA repair enzyme Tyrosyl-DNA Phosphodiesterase 1 (TDP1).[1][2] Preclinical studies have demonstrated their efficacy in inducing cancer cell death and inhibiting tumor growth in various cancer models, including triple-negative breast cancer, prostate cancer, and cervical cancer. This report directly compares the in vitro efficacy of lead thieno[2,3-b]pyridine derivatives with standard-of-care drugs such as cisplatin and enzalutamide, highlighting their potential as next-generation oncology treatments.
Efficacy Against Cervical Cancer: A Head-to-Head Comparison
A recent study provides a direct comparison of the cytotoxic effects of a novel thieno[2,3-b]pyridine derivative, Compound 1, against the standard-of-care chemotherapeutic agent, cisplatin, in two cervical cancer cell lines, HeLa and SiHa.[3] The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 48 hours of treatment.
| Cell Line | Thieno[2,3-b]pyridine (Compound 1) EC50 (µM) | Cisplatin EC50 (µM) |
| HeLa | 2.14 | 21.3 |
| SiHa | 2.77 | 80 |
| Data sourced from a 2023 study on the effects of a thieno[2,3-b]pyridine derivative on cervical cancer cell lines.[3] |
These results indicate that Compound 1 is significantly more potent than cisplatin in these cervical cancer cell lines, demonstrating its potential as a more effective therapeutic agent for this malignancy.
Tackling Resistance in Prostate Cancer
Prostate cancer often develops resistance to standard therapies like the antiandrogen enzalutamide.[4] A significant finding from recent research is the ability of a lead thieno[2,3-b]pyridine compound, DJ160, to inhibit the proliferation of prostate cancer cells, including those that have demonstrated resistance to enzalutamide.[4] This suggests that thieno[2,3-b]pyridines may offer a valuable therapeutic strategy for patients with advanced, treatment-resistant prostate cancer.
Activity in Triple-Negative Breast Cancer
Triple-negative breast cancer (TNBC) is an aggressive subtype with limited treatment options, for which anthracycline and taxane-based chemotherapy regimens remain the standard of care.[5][6] Novel thieno[2,3-b]pyridine compounds have shown potent anti-proliferative activity against TNBC cell lines. For instance, one derivative demonstrated growth inhibition (GI50) in the nanomolar range (20-40 nM) for a variety of cancer cell lines, including breast cancer.[7] While direct comparative studies with standard TNBC chemotherapy are not yet available, the high potency of these compounds in preclinical models warrants further investigation.
Unraveling the Mechanism of Action
The anti-cancer effects of thieno[2,3-b]pyridines are attributed to their ability to target multiple cellular pathways.
Phosphoinositide Phospholipase C (PLC) Inhibition: Many thieno[2,3-b]pyridine derivatives are designed as inhibitors of PLC enzymes.[1] PLC is a crucial component of a signaling pathway that regulates cell proliferation, differentiation, and survival.[8] By inhibiting PLC, these compounds disrupt downstream signaling cascades that are often hyperactive in cancer cells, leading to cell cycle arrest and apoptosis.
Caption: Simplified PLC signaling pathway and the inhibitory action of thieno[2,3-b]pyridines.
TDP1 Inhibition: Some thieno[2,3-b]pyridines function as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme involved in the repair of DNA damage caused by topoisomerase I (TOP1) inhibitors, a class of chemotherapy drugs.[2] By inhibiting TDP1, these compounds can enhance the efficacy of TOP1 poisons and overcome resistance mechanisms.
References
- 1. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Treatment Options | Triple Negative Breast Cancer Foundation [tnbcfoundation.org]
- 7. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative ADME Properties of 3-Aminothieno[2,3-b]pyridine Derivatives: A Guide for Drug Development Professionals
A comprehensive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-aminothieno[2,3-b]pyridine derivatives is crucial for their advancement as potential therapeutic agents. This guide provides a comparative overview of key ADME parameters for a representative set of these compounds, drawing from available literature on this chemical class and related structures. The data presented herein is intended to guide researchers in drug discovery and development by highlighting potential strengths and liabilities within this scaffold.
Data Presentation: A Comparative Overview
The following tables summarize key ADME and toxicity parameters for a hypothetical series of 3-aminothieno[2,3-b]pyridine derivatives, representing typical data points obtained during preclinical drug development.
Table 1: Physicochemical and Absorption Properties
| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| ATP-001 | H | Phenyl | 295.36 | 3.2 | 25 | 8.5 | 1.8 |
| ATP-002 | H | 4-Fluorophenyl | 313.35 | 3.5 | 18 | 10.2 | 2.1 |
| ATP-003 | CH₃ | Phenyl | 309.39 | 3.6 | 15 | 12.1 | 1.5 |
| ATP-004 | CH₃ | 4-Methoxyphenyl | 339.42 | 3.4 | 22 | 9.8 | 1.6 |
Table 2: Distribution and Metabolism Properties
| Compound ID | Plasma Protein Binding (%) (Human) | Blood-to-Plasma Ratio | Human Liver Microsomal Stability (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Major CYP450 Isoforms Involved |
| ATP-001 | 92.5 | 1.1 | 45 | 30.8 | CYP3A4, CYP2D6 |
| ATP-002 | 95.1 | 1.0 | 38 | 36.5 | CYP3A4, CYP1A2 |
| ATP-003 | 90.8 | 1.2 | 62 | 22.4 | CYP3A4 |
| ATP-004 | 93.2 | 1.1 | 55 | 25.2 | CYP3A4, CYP2C9 |
Table 3: Cytochrome P450 Inhibition and hERG Liability
| Compound ID | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | hERG Inhibition IC₅₀ (µM) |
| ATP-001 | > 50 | 22.5 | 15.8 | 8.9 | 12.3 |
| ATP-002 | 18.3 | > 50 | 25.1 | 10.2 | 9.8 |
| ATP-003 | > 50 | 35.7 | > 50 | 18.5 | 25.6 |
| ATP-004 | 45.2 | 12.8 | > 50 | 14.7 | 18.4 |
Table 4: In Vitro Cytotoxicity
| Compound ID | HepG2 IC₅₀ (µM) | HEK293 IC₅₀ (µM) |
| ATP-001 | 28.7 | 35.4 |
| ATP-002 | 21.5 | 29.8 |
| ATP-003 | 45.2 | 58.1 |
| ATP-004 | 33.6 | 42.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below. These represent standard industry practices for in vitro ADME profiling.
Aqueous Solubility
A stock solution of the test compound in DMSO is added to a phosphate buffer solution (pH 7.4). The mixture is shaken for a specified period (e.g., 24 hours) at room temperature to reach equilibrium. After centrifugation to remove any undissolved solid, the concentration of the compound in the supernatant is determined by LC-MS/MS.
Caco-2 Permeability Assay
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER). The test compound is then added to the apical (A) side, and samples are taken from the basolateral (B) side at various time points. To determine the efflux ratio, the experiment is also performed in the reverse direction (B to A). The apparent permeability coefficient (Papp) is calculated from the rate of appearance of the compound on the receiver side.
Plasma Protein Binding
Equilibrium dialysis is a common method for determining plasma protein binding. The test compound is added to human plasma on one side of a semi-permeable membrane, with a protein-free buffer on the other side. The system is incubated at 37°C until equilibrium is reached. The concentrations of the compound in the plasma and buffer compartments are then measured by LC-MS/MS to calculate the percentage of the compound bound to plasma proteins.
Metabolic Stability in Human Liver Microsomes
The test compound is incubated with human liver microsomes in the presence of NADPH at 37°C. Aliquots are removed at various time points and the reaction is quenched. The concentration of the parent compound remaining is quantified by LC-MS/MS. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.
Cytochrome P450 Inhibition Assay
The potential of the test compound to inhibit major CYP450 isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) is assessed using fluorescent probe substrates. The test compound and a specific probe substrate are incubated with human liver microsomes and NADPH. The formation of the fluorescent metabolite is measured over time. The IC₅₀ value is determined by measuring the concentration of the test compound that causes a 50% reduction in the rate of metabolite formation.
hERG Inhibition Assay
The potential for a compound to inhibit the hERG potassium channel is often assessed using an automated patch-clamp assay. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the hERG channel are used. The effect of increasing concentrations of the test compound on the hERG tail current is measured to determine the IC₅₀ value.
In Vitro Cytotoxicity Assay
Human cell lines, such as HepG2 (liver) and HEK293 (kidney), are seeded in 96-well plates and exposed to various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Cell viability is then assessed using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the ADME assessment of 3-aminothieno[2,3-b]pyridine derivatives.
Caption: Overview of the ADME process for an orally administered drug.
Caption: A typical in vitro ADME screening cascade in drug discovery.
Caption: Simplified catalytic cycle of Cytochrome P450 enzymes.
Evaluating the Selectivity of 3-Aminothieno[2,3-b]pyridine Compounds Against Diverse Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-aminothieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. A key aspect in the development of these compounds as therapeutic agents is understanding their selectivity profile against various biological targets. This guide provides a comparative analysis of the selectivity of representative 3-aminothieno[2,3-b]pyridine and related thienopyridine compounds, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery efforts.
Data Presentation: Comparative Selectivity of Thienopyridine Compounds
The following table summarizes the inhibitory activity of selected thienopyridine derivatives against a panel of protein kinases. The data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in assay conditions.
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) | Reference |
| Compound A | c-Src | 15 | Lck | 25 | [1] |
| Fyn | 30 | [1] | |||
| Compound B | Aurora A | 5 | Aurora B | 12 | [2] |
| Aurora C | 150 | [2] | |||
| Compound C | c-Met | 2.5 | VEGFR2 | 3.8 | [3] |
| PDGFRβ | >1000 | [3] | |||
| Compound D | LIMK1 | 50 | ROCK1 | >10000 | [4] |
| ROCK2 | >10000 | [4] |
Note: The compound IDs are placeholders representing compounds from the cited literature. The IC50 values are indicative of the potency and selectivity reported in the respective studies.
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway targeted by thienopyridine compounds and a typical experimental workflow for evaluating their selectivity.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Caption: Experimental Workflow for Selectivity Profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of selectivity data. Below are generalized protocols for key experiments cited in the evaluation of 3-aminothieno[2,3-b]pyridine compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (3-aminothieno[2,3-b]pyridine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding an equal volume of the luminescence-based ATP detection reagent.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cell lines, providing an indication of its cellular potency.
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
By providing a framework for understanding and evaluating the selectivity of 3-aminothieno[2,3-b]pyridine compounds, this guide aims to facilitate the development of novel and effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound utilized in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood.
Waste Identification and Segregation
Proper segregation of chemical waste is the first step in a compliant disposal process.
-
Waste Classification: this compound waste should be classified as hazardous chemical waste.
-
Segregation: Do not mix this waste with non-hazardous materials. It should be collected in a designated, compatible waste container.
Chemical Waste Disposal Parameters
The following table summarizes the key parameters to consider for the safe disposal of this compound and related materials.
| Parameter | Guideline | Rationale |
| Waste State | Solid | Dictates the type of waste container and handling procedure. |
| Primary Hazard | Potential irritant and harmful if swallowed. | Ensures appropriate PPE is used and handling precautions are taken. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Prevents potentially vigorous or hazardous chemical reactions in the waste container. |
| Container Type | A clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE). | Prevents leaks, spills, and reactions with the container material.[1] |
| Labeling | Label the container with "Hazardous Waste," the full chemical name, and the approximate quantity. | Ensures clear identification for proper handling and disposal by waste management professionals.[2] |
| Storage | Store in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[1][2] | Minimizes the risk of accidental spills, reactions, and unauthorized access. |
| Disposal Method | Transfer to a licensed hazardous waste disposal facility for incineration or other approved treatment methods.[3][4] | Ensures the waste is managed in an environmentally responsible and compliant manner. |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash.[3][5] Evaporation of this waste is also not a permissible disposal method.[1][3] | Prevents contamination of water systems and the environment, and avoids the release of potentially harmful vapors into the atmosphere.[1][3] |
Step-by-Step Disposal Protocol
Follow this experimental protocol for the routine disposal of this compound waste generated in the laboratory.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Prepare a designated hazardous waste container that is clean, dry, and in good condition.
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated waste container using a clean scoop or spatula.
-
Avoid generating dust. If there is a risk of dust, perform the transfer within a fume hood.
-
-
Container Sealing and Labeling:
-
Securely seal the container lid.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Temporary Storage:
-
Arranging for Disposal:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for collection.[2][3]
-
Do not allow waste to accumulate in the laboratory for extended periods.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Essential Safety and Handling Protocols for 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to minimize risk and ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound was not located, the safety recommendations for structurally related compounds indicate that it may be harmful if swallowed, inhaled, or comes into contact with skin, and can cause irritation to the skin, eyes, and respiratory system.[1][2] Therefore, adherence to the following personal protective equipment (PPE) and handling protocols is imperative.
Personal Protective Equipment (PPE) Summary
A comprehensive PPE strategy is essential to mitigate exposure risks. The following table summarizes the recommended equipment for handling this compound.
| Hazard Category | Potential Risks | Recommended Personal Protective Equipment (PPE) |
| Eye and Face Contact | Causes serious eye irritation or damage.[1] | - Safety Goggles: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]- Face Shield: Use a face shield in addition to goggles when there is a significant risk of dust generation or splashing.[4][5] |
| Skin Contact | Harmful in contact with skin; causes skin irritation.[1][2] | - Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Inspect gloves before use and replace them immediately if contaminated.[1][5]- Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned.[3][4]- Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[4][6] |
| Inhalation | Harmful if inhaled; may cause respiratory irritation.[1][2] | - Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[4][5][7]- Respiratory Protection: If engineering controls are insufficient, or if irritation is experienced, use a NIOSH-approved respirator. For nuisance dust levels, an N95 (US) or P1 (EN 143) dust mask may be sufficient.[1][3][7] |
| Ingestion | Harmful if swallowed.[2] | - Safe Practices: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8] |
Operational and Disposal Plans
A strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[4]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.[4]
-
Emergency Equipment: Confirm that an eyewash station and a safety shower are readily accessible.[1]
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.[4]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Personal Hygiene: Wash hands thoroughly with soap and water after work is complete.
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Disposal Method: Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Environmental Precaution: Do not let the product enter drains.[5]
Procedural Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
